molecular formula C12H18N2O B027174 (4-Benzylmorpholin-2-yl)methanamine CAS No. 110859-47-7

(4-Benzylmorpholin-2-yl)methanamine

Katalognummer: B027174
CAS-Nummer: 110859-47-7
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: CKZVBXBEDDAEFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Benzylmorpholin-2-yl)methanamine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-benzylmorpholin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVBXBEDDAEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911876
Record name 1-(4-Benzylmorpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110859-47-7
Record name 1-(4-Benzylmorpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-benzylmorpholin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-Benzylmorpholin-2-yl)methanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for (4-Benzylmorpholin-2-yl)methanamine, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features make it a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents.

Core Chemical Properties

This compound is a chiral organic compound featuring a morpholine ring N-substituted with a benzyl group and a methanamine substituent at the 2-position. The presence of both a secondary amine and a tertiary amine within the morpholine scaffold, along with the aromatic benzyl group, imparts a range of physicochemical properties relevant to its application in drug design.

Data Presentation: Summary of Chemical Properties
PropertyValueSource(s)
IUPAC Name (4-benzyl-1,4-oxazinan-2-yl)methylamine[1]
CAS Number 110859-47-7[1][2]
Molecular Formula C₁₂H₁₈N₂O[1][2]
Molecular Weight 206.289 g/mol [1][2]
Appearance Orange liquid[3]
Solubility in Water Limited solubility[4]
Storage Conditions Room temperature, in a dark, inert atmosphere[5]
SMILES NCC1CN(CC2=CC=CC=C2)CCO1[1]
InChIKey CKZVBXBEDDAEFE-UHFFFAOYNA-N[1]

Chemical Structure

The structure of this compound is characterized by a saturated six-membered morpholine ring. The nitrogen atom of the morpholine is substituted with a benzyl group, and a methanamine group is attached to the carbon at the 2-position. This substitution pattern introduces a chiral center at the C2 position of the morpholine ring, meaning the compound can exist as two enantiomers. The specific stereochemistry is crucial for its biological activity and is a key consideration in its synthesis and application.

Experimental Protocols

A representative, generalized synthetic approach could involve the following key steps:

  • Formation of a Dehydromorpholine Intermediate: This can be achieved through the cyclization of an appropriately substituted amino alcohol or through the dehydration of a morpholin-2-ol derivative.

  • Asymmetric Reduction: The resulting dehydromorpholine can undergo asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) to introduce the desired stereochemistry at the C2 position.

  • Introduction of the Methanamine Group: This can be accomplished through various synthetic transformations, such as the reduction of a nitrile or the amination of a suitable precursor at the 2-position.

  • Purification: The final compound would be purified using standard techniques such as column chromatography or distillation to achieve the desired level of purity.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a chiral 2-substituted morpholine derivative like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials step1 Formation of Dehydromorpholine Intermediate start->step1 step2 Asymmetric Hydrogenation step1->step2 step3 Functional Group Interconversion to Methanamine step2->step3 product This compound (Crude) step3->product pur_step1 Column Chromatography product->pur_step1 pur_step2 Solvent Removal pur_step1->pur_step2 final_product Pure this compound pur_step2->final_product analysis1 NMR Spectroscopy final_product->analysis1 analysis2 Mass Spectrometry final_product->analysis2 analysis3 Chiral HPLC final_product->analysis3

Caption: Generalized workflow for the synthesis and purification of this compound.

Biological Significance and Applications

This compound and other morpholine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The morpholine scaffold is considered a "privileged" structure, as it is found in numerous biologically active compounds and approved drugs. These compounds have shown potential in the development of agents targeting the central nervous system, including treatments for neurological disorders. The structural features of this compound, such as its ability to participate in hydrogen bonding and its lipophilic character, are thought to contribute to its potential for blood-brain barrier penetration.

While specific signaling pathways for this compound have not been extensively elucidated in publicly available research, the broader class of morpholine derivatives has been investigated for its interaction with various receptors and enzymes. Further research is needed to fully understand the mechanism of action and therapeutic potential of this specific compound.

References

A Technical Guide to the Synthesis of Novel Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous approved and experimental drugs.[1][2] Its integration into bioactive molecules often confers advantageous physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2][3] The versatility of the morpholine ring, combined with its accessibility through various synthetic methodologies, has established it as a critical building block in the design and development of novel therapeutics targeting a wide range of diseases.[1][4][5] This technical guide provides an in-depth overview of key synthetic pathways for creating novel morpholine derivatives, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in this dynamic field.

Core Synthetic Strategies

The construction of the morpholine ring can be achieved through several strategic approaches, primarily revolving around the formation of the core heterocyclic structure from acyclic precursors or the functionalization of a pre-existing morpholine scaffold. Recent advances have focused on stereoselective methods and transition metal catalysis to access complex and highly substituted derivatives.[6]

Synthesis from 1,2-Amino Alcohols

The most prevalent and straightforward methods for morpholine synthesis utilize 1,2-amino alcohols as key starting materials.[6][7] These approaches typically involve reactions that form the two C-O and C-N bonds required to complete the six-membered ring.

A highly efficient, redox-neutral protocol involves the reaction of 1,2-amino alcohols with ethylene sulfate.[8][9] This method is noted for its simplicity, use of inexpensive reagents, and high yields.[9] The key to this methodology is the selective N-monoalkylation of the amino alcohol with ethylene sulfate, followed by an intramolecular cyclization.[9]

Another significant approach is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[7] This transformation allows for the creation of highly substituted morpholines with opportunities for further functionalization.[7]

Logical Relationship: Common Precursors to the Morpholine Core

cluster_start Common Starting Materials cluster_methods Key Synthetic Methodologies cluster_product Core Structure 1,2-Amino Alcohols 1,2-Amino Alcohols Cyclization with Bifunctional Reagents Cyclization with Bifunctional Reagents 1,2-Amino Alcohols->Cyclization with Bifunctional Reagents Multicomponent Reactions Multicomponent Reactions 1,2-Amino Alcohols->Multicomponent Reactions Aziridines Aziridines Aziridine Ring Opening & Cyclization Aziridine Ring Opening & Cyclization Aziridines->Aziridine Ring Opening & Cyclization Aziridines->Multicomponent Reactions Epoxides Epoxides Epoxide Ring Opening & Cyclization Epoxide Ring Opening & Cyclization Epoxides->Epoxide Ring Opening & Cyclization Epoxides->Multicomponent Reactions Morpholine Core Morpholine Core Cyclization with Bifunctional Reagents->Morpholine Core Aziridine Ring Opening & Cyclization->Morpholine Core Epoxide Ring Opening & Cyclization->Morpholine Core Multicomponent Reactions->Morpholine Core

Caption: Key precursors and pathways to the morpholine scaffold.

Table 1: Synthesis of Morpholines from 1,2-Amino Alcohols

Starting Amino AlcoholReagent/CatalystProductYield (%)Reference
(S)-2-amino-3-methylbutan-1-ol1. Ethylene sulfate, 2. t-BuOK(S)-3-isopropylmorpholine95%[9]
GlycinolCu(OTf)₂, Aldehyde, DiazomalonateDimethyl 2-morpholine-3,3-dicarboxylate85%[7]
(R)-2-phenylglycinolEthylene sulfate, t-BuOK(R)-3-phenylmorpholine98%[9]
L-alaninolCu(OTf)₂, Benzaldehyde, DiazomalonateDimethyl (2S,5R)-5-methyl-2-phenylmorpholine-3,3-dicarboxylate71%[7]

Detailed Experimental Protocol: Synthesis of (S)-3-isopropylmorpholine [9]

  • Reaction Setup: To a solution of (S)-2-amino-3-methylbutan-1-ol (1.0 equiv) in a suitable solvent such as THF, add ethylene sulfate (1.1 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the intermediate sulfate ester.

  • Cyclization: Once the initial reaction is complete, add potassium tert-butoxide (t-BuOK, 2.5 equiv) to the reaction mixture. Heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours to induce cyclization.

  • Workup: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-3-isopropylmorpholine.

Synthesis from Aziridines and Epoxides

The ring-opening of strained three-membered rings like aziridines and epoxides provides a powerful and stereocontrolled route to substituted morpholines. A recently developed strategy involves the annulative heterocoupling of aziridines and epoxides, which functions as a formal [3+3] cycloaddition. This method allows for the combinatorial synthesis of complex, highly substituted morpholine derivatives with excellent stereochemical control, as the stereochemistry of the final product is dictated by the starting materials.[10]

Experimental Workflow: Aziridine-Epoxide Heterocoupling

start Start reagents Combine N-H Aziridine & Epoxide start->reagents reaction Thermal Addition (e.g., in Nitrobenzene) reagents->reaction intermediate Isolate Aziridinyl Alcohol Intermediate reaction->intermediate cyclization Lewis Acid-Mediated Cyclization (e.g., BF3-OEt2) intermediate->cyclization workup Aqueous Workup & Extraction cyclization->workup purify Purification (Chromatography) workup->purify product Characterize Final Substituted Morpholine purify->product

Caption: General workflow for morpholine synthesis via aziridine-epoxide coupling.

Table 2: Synthesis of Morpholines via Aziridine-Epoxide Coupling [10]

AziridineEpoxideProduct StereochemistryOverall Yield (%)
(2R)-2-Phenyl-N-H-aziridine(2S)-2-Phenyloxirane(2R,3R,5S)-2,5-Diphenylmorpholine70%
(2R)-2-Benzyl-N-H-aziridinePropylene oxide(2R,5S)-2-Benzyl-5-methylmorpholine75%
cis-2,3-Diphenyl-N-H-aziridineStyrene oxide(2R,3S,5S,6R)-2,3,5-Triphenylmorpholine65%
(2S)-2-Methyl-N-H-aziridine(2R)-2-Benzyloxirane(2S,3R,6S)-6-Benzyl-2-methylmorpholine68%

Detailed Experimental Protocol: Two-Step Synthesis of (2R,3R,5S)-2,5-Diphenylmorpholine [10]

  • Step 1: Aziridinyl Alcohol Formation: In a sealed vial, dissolve (2R)-2-phenyl-N-H-aziridine (1.0 equiv) and (2S)-2-phenyloxirane (1.2 equiv) in nitrobenzene. Heat the mixture at 120 °C for 24 hours. After cooling, purify the crude mixture directly by flash chromatography to isolate the intermediate aziridinyl alcohol.

  • Step 2: Cationic Cyclization: Dissolve the purified aziridinyl alcohol (1.0 equiv) in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C. Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the final morpholine product.

Functionalization of the Morpholine Core

For creating libraries of related compounds, direct functionalization of a pre-existing morpholine derivative is often the most efficient strategy. N-Methyl-2-morpholinoethanamine is a versatile building block for this purpose, with its secondary amine serving as a nucleophilic handle for various transformations.[11]

Synthetic Pathways: Functionalization of a Morpholine Building Block

cluster_reactions Functionalization Reactions cluster_products Derivative Classes start N-Methyl-2- morpholinoethanamine acylation N-Acylation (R-COCl, Base) start->acylation alkylation N-Alkylation (R-CHO, NaBH(OAc)3) start->alkylation sulfonylation N-Sulfonylation (R-SO2Cl, Base) start->sulfonylation urea Urea Formation (R-NCO) start->urea amide Amide Derivatives acylation->amide amine Tertiary Amine Derivatives alkylation->amine sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide urea_prod Urea Derivatives urea->urea_prod

Caption: Derivatization pathways from a morpholine-containing amine.

Table 3: Functionalization of N-Methyl-2-morpholinoethanamine [11]

Reaction TypeReagentProduct TypeExample Yield (%)
N-AcylationAcetyl chloride, Et₃NAmide>95%
N-Alkylation (Reductive Amination)Benzaldehyde, NaBH(OAc)₃Tertiary Amine>90%
N-SulfonylationBenzenesulfonyl chloride, PyridineSulfonamide>92%
Urea FormationPhenyl isocyanateUrea>98%

Detailed Experimental Protocol: N-Acylation to Synthesize N-methyl-N-(2-morpholinoethyl)acetamide [11]

  • Reaction Setup: Dissolve N-Methyl-2-morpholinoethanamine (1.44 g, 10 mmol, 1.0 equiv) and triethylamine (Et₃N, 1.5 equiv) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 equiv) dropwise to the stirred solution over 10 minutes.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction completion by TLC.

  • Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the final amide product, which is often pure enough for subsequent use or can be further purified by chromatography if necessary.

Role in Signaling Pathways

Morpholine derivatives are prominent in drug discovery, often acting as inhibitors of key enzymes in signaling pathways, particularly protein kinases.[2] The morpholine moiety can form crucial hydrogen bonds with the hinge region of the kinase active site and improve the overall drug-like properties of the inhibitor.[2] For example, many kinase inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, incorporate a morpholine ring.

Signaling Pathway: PI3K Inhibition by a Morpholine Derivative

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Morpholine-based PI3K Inhibitor Inhibitor->PI3K Inhibits

References

(4-Benzylmorpholin-2-yl)methanamine CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 110859-47-7

This technical guide provides an in-depth overview of (4-Benzylmorpholin-2-yl)methanamine, a versatile building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, supplier information, a detailed experimental protocol for a closely related analog, and its relevance in medicinal chemistry.

Core Compound Data

PropertyValueReference
CAS Number 110859-47-7[1]
IUPAC Name (4-Benzyl-1,4-oxazinan-2-yl)methylamine[1]
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.289 g/mol [1]
Canonical SMILES NCC1CN(CC2=CC=CC=C2)CCO1[1]
InChIKey CKZVBXBEDDAEFE-UHFFFAOYNA-N[1]

Supplier Information

A variety of chemical suppliers offer this compound. The following table summarizes some of the available suppliers. Purity and available quantities should be confirmed with the respective supplier.

SupplierPurityNotes
BLD Pharm≥95%Available for online orders.
Santa Cruz Biotechnology≥95%Offered as a biochemical for research.
Chem-Impex International≥96%Described as an orange liquid.

Synthesis and Experimental Protocols

Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine [2]

This synthesis involves the hydrolysis of an acetyl-protected amine precursor.

Materials:

  • 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine

  • 10% Hydrochloric acid

  • Aqueous sodium hydroxide solution

  • Chloroform

  • Water

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate

Procedure:

  • A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours.

  • The reaction mixture is then cooled and the pH is adjusted to 11 with an aqueous sodium hydroxide solution.

  • The aqueous layer is extracted with chloroform.

  • The combined organic layers are washed successively with water and a saturated aqueous sodium chloride solution.

  • The organic layer is dried over magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the final product as an oil.

Adaptation for this compound:

To synthesize this compound, the starting material would be 2-acetylaminomethyl-4-benzylmorpholine. The subsequent hydrolysis steps would remain the same. The synthesis of the acetyl-protected precursor can be achieved through various established methods for the N-alkylation and amidation of morpholine derivatives.

Applications in Medicinal Chemistry and Drug Discovery

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry due to their favorable physicochemical properties and their presence in numerous approved drugs.[3] The benzylmorpholine scaffold, in particular, is a key component in compounds targeting the central nervous system.

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of norepinephrine reuptake inhibitors (NRIs). The antidepressant Reboxetine and its analogs feature a related 2-substituted morpholine core, highlighting the importance of this structural motif for potent and selective NRI activity.[4][5] The primary amine group of the title compound provides a reactive handle for further chemical modifications, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound based on the adapted protocol.

G Start Start with 2-acetylaminomethyl-4-benzylmorpholine Step1 Reflux with 10% HCl (4 hours) Start->Step1 Step2 Adjust pH to 11 with NaOH Step1->Step2 Step3 Extract with Chloroform Step2->Step3 Step4 Wash organic layer (Water, Brine) Step3->Step4 Step5 Dry over MgSO4 Step4->Step5 Step6 Evaporate solvent Step5->Step6 End Obtain this compound (oil) Step6->End

Synthetic Workflow Diagram

References

The Therapeutic Renaissance of the Morpholine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has solidified its status as a "privileged scaffold" in modern medicinal chemistry. Its inherent physicochemical properties—including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions—make it a highly sought-after component in the design of novel therapeutics. This technical guide provides a comprehensive review of the therapeutic potential of morpholine-containing compounds, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. We delve into the quantitative analysis of their biological activities, detailed experimental protocols, and the intricate signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of morpholine derivatives has been extensively quantified across a wide range of biological targets. The following tables summarize the in vitro activity of representative compounds, providing a comparative overview of their potency.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, with many acting as potent inhibitors of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, which are frequently dysregulated in cancer.

Table 1: In Vitro Anticancer Activity of Morpholine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
PI3K/mTOR Inhibitors
4-morpholinopyrrolopyrimidine analog (Compound 9)PI3Kα0.0028[1]
4-morpholinopyrrolopyrimidine analog (Compound 46)PI3Kα0.0016[1]
4-morpholinopyrrolopyrimidine analog (Compound 48)PI3Kα0.0013[1]
4-morpholinopyrrolopyrimidine analog (Compound 9)mTOR>10[1]
4-morpholinopyrrolopyrimidine analog (Compound 46)mTOR0.0017[1]
4-morpholinopyrrolopyrimidine analog (Compound 48)mTOR0.0016[1]
4-morpholinopyrrolopyrimidine analog (Compound 9)MDA361 Cells2[1]
4-morpholinopyrrolopyrimidine analog (Compound 46)MDA361 Cells0.011[1]
4-morpholinopyrrolopyrimidine analog (Compound 48)MDA361 Cells0.008[1]
VEGFR-2 Inhibitors
Quinoxaline derivative (VIIa)VEGFR-20.06083[2]
Pyrimidine derivative (91e)VEGFR-20.61[3]
General Cytotoxicity
Morpholine Schiff Base Complex (LaL1)MCF-76.25-100 (µg/ml)[4]
Neuroprotective Activity

In the realm of neurodegenerative diseases, morpholine derivatives have been primarily investigated as inhibitors of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Table 2: In Vitro Neuroprotective Activity of Morpholine Derivatives

Compound IDTargetIC50 (µM)Reference
Cholinesterase Inhibitors
Morpholine-bearing Quinoline (11g)AChE1.94[5]
Morpholine-bearing Quinoline (11g)BuChE28.37[5]
Morpholine-based Chalcone (MO1)MAO-B0.030[6][7]
Morpholine-based Chalcone (MO5)AChE6.1[6][7]
Morpholine-based Chalcone (MO7)MAO-A7.1[6][7]
Antimicrobial Activity

The morpholine scaffold is also a key component in the development of novel antimicrobial agents, with derivatives showing activity against a range of bacterial and fungal pathogens.

Table 3: In Vitro Antimicrobial Activity of Morpholine Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Antibacterial Agents
Dithiocarbamate derivative (2d)S. aureus78[8]
Dithiocarbamate derivative (2d)E. coli70.71[8]
Antifungal Agents
Azole derivative (Compound 8)C. albicans>1000[9]
Azole derivative (Compound 12)C. albicans500[9]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of morpholine derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1] Morpholine-containing compounds have been successfully designed to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby halting uncontrolled cell growth.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Morpholine Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine Inhibitor->PI3K Morpholine Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway and inhibition by morpholine derivatives.

Cholinergic Neurotransmission in Neurodegenerative Diseases

In neurodegenerative conditions like Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine, leading to cognitive impairment.[10] Morpholine derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that degrade acetylcholine, thereby increasing its availability in the synaptic cleft.[10]

Cholinergic_Neurotransmission cluster_pre cluster_synapse cluster_post Presynaptic Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic Neuron->ACh Release AChE AChE / BuChE ACh->AChE Degradation ACh Receptor ACh Receptor ACh->ACh Receptor Synaptic Cleft Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic Neuron Postsynaptic Neuron Signal Signal Transduction ACh Receptor->Signal Morpholine Inhibitor Morpholine-based Cholinesterase Inhibitor Morpholine Inhibitor->AChE

Inhibition of cholinergic neurotransmission breakdown by morpholine derivatives.

Bacterial Efflux Pumps and Antimicrobial Resistance

A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell by membrane proteins known as efflux pumps.[11] Certain morpholine derivatives have been shown to act as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antibiotics.[11]

Bacterial_Efflux_Pump cluster_bacteria Bacterial Cell Antibiotic_in Antibiotic Efflux Pump Efflux Pump (e.g., AcrAB-TolC) Antibiotic_in->Efflux Pump Target Bacterial Target Antibiotic_in->Target Inhibits Antibiotic_out Antibiotic Efflux Pump->Antibiotic_out Efflux Morpholine_EPI Morpholine-based Efflux Pump Inhibitor Morpholine_EPI->Efflux Pump

Mechanism of action of morpholine-based efflux pump inhibitors.

Experimental Protocols

To ensure the reproducibility and advancement of research in this field, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Morpholine Derivatives

General Procedure for the Synthesis of N-substituted Morpholines:

A common method for the synthesis of N-substituted morpholines involves the reaction of morpholine with an appropriate electrophile. For example, the synthesis of certain morpholine-based cholinesterase inhibitors can be achieved as follows:

  • To a solution of the starting substituted quinoline (1 mmol) in a suitable solvent such as ethanol, add potassium carbonate (2 mmol).

  • Reflux the mixture for 30 minutes.

  • Add morpholine (1.2 mmol) to the reaction mixture and continue to reflux for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.[10]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5]

In Vitro Biological Assays

MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the morpholine test compounds in the culture medium. After the 24-hour incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[1]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the morpholine test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Experimental and Drug Discovery Workflows

The development of new therapeutic agents based on the morpholine scaffold follows a structured workflow, from initial design to preclinical evaluation.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Fragment Screening) Target_ID->Lead_Gen Synthesis Synthesis of Morpholine Derivatives Lead_Gen->Synthesis In_Vitro In Vitro Biological Evaluation (e.g., IC50, MIC) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis Optimization In_Vitro->SAR In_Vivo In Vivo Efficacy & Toxicology Studies In_Vitro->In_Vivo Promising Candidates Preclinical Preclinical Candidate In_Vivo->Preclinical

A generalized workflow for the discovery of morpholine-based therapeutic agents.

Conclusion

The morpholine scaffold continues to be a cornerstone in the development of novel therapeutics across a multitude of disease areas. Its favorable physicochemical properties and synthetic tractability allow for the fine-tuning of biological activity and pharmacokinetic profiles. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of morpholine-based drugs. As our understanding of the complex signaling pathways in human disease deepens, the versatility of the morpholine scaffold will undoubtedly continue to be exploited in the quest for more effective and safer medicines.

References

Physicochemical Characteristics of (4-Benzylmorpholin-2-yl)methanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physicochemical characteristics of (4-Benzylmorpholin-2-yl)methanamine, a morpholine derivative of interest in pharmaceutical research and development. Due to its role as a key intermediate in the synthesis of biologically active compounds, understanding its properties is crucial for its application in medicinal chemistry.[1] This document collates available data on its chemical and physical properties and outlines general experimental protocols for their determination.

Core Physicochemical Data

This compound is a heterocyclic compound featuring a benzyl group attached to the nitrogen of the morpholine ring.[2][3] The structural attributes of the morpholine motif, such as its ability to form hydrogen bonds via its oxygen atom, are valuable in medicinal chemistry for imparting favorable physicochemical properties.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂OPubChem[3][6], Amerigo Scientific[7]
Molecular Weight 206.29 g/mol PubChem[2][6], Amerigo Scientific[7]
Appearance Solid (usually)Nanjing Finechem Holding Co.,Limited[8]
Solubility in Water Limited solubilityNanjing Finechem Holding Co.,Limited[8]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., ethanol, dichloromethane)Nanjing Finechem Holding Co.,Limited[8]
Predicted XlogP 0.5PubChemLite[3]
Stability Stable under normal conditions; avoid strong oxidizing agentsNanjing Finechem Holding Co.,Limited[8]
CAS Number 110859-47-7Amerigo Scientific[7]

Table 2: Physicochemical Properties of this compound Dihydrochloride

PropertyValueSource
Molecular Formula C₁₂H₂₀Cl₂N₂OMySkinRecipes[1]
Molecular Weight 279.21 g/mol MySkinRecipes[1]
CAS Number 110859-49-9MySkinRecipes[1]

General Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for this compound are not detailed in the available literature, the following are standard methodologies for determining the key physicochemical properties of morpholine derivatives and similar organic compounds.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity. A common method for its determination is capillary melting point analysis .

  • Principle: A small, powdered sample of the crystalline solid is packed into a thin capillary tube, which is then heated in a controlled manner. The temperature range over which the solid melts is observed.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes.

  • Procedure:

    • A small amount of the dry, powdered sample is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The solubility of a compound can be determined in various solvents, including water and organic solvents.

  • Principle: A known amount of solvent is saturated with the solute at a specific temperature. The concentration of the dissolved solute in the saturated solution is then determined.

  • Apparatus: Analytical balance, thermostatically controlled shaker or water bath, filtration apparatus, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a flask.

    • The flask is sealed and agitated in a thermostatically controlled environment until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical method.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The octanol-water partition coefficient (Kow) is the most common.

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured.

  • Apparatus: Separatory funnel or vials, shaker, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure (Shake-Flask Method):

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

    • The concentration of the compound in both the n-octanol and water phases is determined.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conceptual Workflow: Synthesis of Morpholine Derivatives

Given that this compound is a key intermediate, the following diagram illustrates a generalized synthetic workflow for the preparation of morpholine derivatives, which often involves the reaction of a primary morpholine structure with various reagents to introduce desired functional groups.

G Conceptual Synthesis Workflow for Morpholine Derivatives cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Purification cluster_3 Final Product Morpholine Precursor Morpholine Precursor Reaction Reaction Morpholine Precursor->Reaction Reagent_A Reagent_A Reagent_A->Reaction Purification Purification Reaction->Purification Final_Product Functionalized Morpholine Derivative Purification->Final_Product

Caption: A generalized workflow for the synthesis of functionalized morpholine derivatives.

This document serves as a foundational guide to the physicochemical characteristics of this compound. Further experimental investigation is required to fully characterize this compound and support its application in drug discovery and development.

References

Technical Guide: Spectroscopic and Synthetic Profile of (4-Benzylmorpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Compound Identification

(4-Benzylmorpholin-2-yl)methanamine is a substituted morpholine derivative. The morpholine scaffold is a common feature in many biologically active compounds and pharmaceutical intermediates.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
CAS Number 186293-55-0 ((S)-enantiomer)[1]
Appearance Light yellow to yellow (Oil)[1]

Spectroscopic Data

While a Certificate of Analysis for the (S)-enantiomer indicates that the ¹H NMR and Mass Spectra are "Consistent with structure" and the purity by NMR is ≥95.0%, the actual spectral data is not provided.[1] The following sections present predicted mass spectrometry data.

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, providing a reference for experimental mass spectral analysis.

AdductPredicted m/z
[M+H]⁺207.14918
[M+Na]⁺229.13112
[M-H]⁻205.13462
[M+NH₄]⁺224.17572
[M+K]⁺245.10506
[M+H-H₂O]⁺189.13916
[M+HCOO]⁻251.14010

Data sourced from predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the public domain. Characterization of a synthesized sample would be required to establish these values.

Experimental Protocols

The following protocols are representative and have not been experimentally validated for this specific compound. They are based on general principles of organic synthesis and analytical chemistry.

Representative Synthetic Protocol

A plausible synthetic route to this compound could involve the N-benzylation of a suitable morpholine precursor followed by functional group manipulations.

Step 1: Synthesis of a 2-(hydroxymethyl)morpholine precursor. This can be achieved through various established methods for forming the morpholine ring.

Step 2: N-Benzylation.

  • Materials: 2-morpholinemethanol, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).

  • Procedure: To a solution of 2-morpholinemethanol in acetonitrile, add anhydrous potassium carbonate. Stir the suspension at room temperature and add benzyl bromide dropwise. Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield N-benzyl-2-morpholinemethanol.

Step 3: Conversion of Hydroxyl to Azide.

  • Materials: N-benzyl-2-morpholinemethanol, Diphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Tetrahydrofuran (THF).

  • Procedure: Dissolve N-benzyl-2-morpholinemethanol and triphenylphosphine in anhydrous THF and cool the solution in an ice bath. Add DIAD or DEAD dropwise, followed by the addition of DPPA. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography to obtain 2-(azidomethyl)-4-benzylmorpholine.

Step 4: Reduction of Azide to Amine.

  • Materials: 2-(azidomethyl)-4-benzylmorpholine, Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with Palladium on carbon (Pd/C), Tetrahydrofuran (THF) or Ethanol (EtOH).

  • Procedure (using H₂/Pd-C): Dissolve the azide in ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.

  • The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • Data analysis would involve determining the chemical shift, integration (for ¹H NMR), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J in Hz).

Mass Spectrometry (MS):

  • Mass spectra would be obtained using an electrospray ionization (ESI) source in positive ion mode.

  • The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and other adducts, which would be compared against the calculated exact mass.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general analytical workflow.

G Proposed Synthetic Pathway for this compound A 2-Morpholinemethanol B N-Benzyl-2-morpholinemethanol A->B Benzyl bromide, K2CO3 C 2-(Azidomethyl)-4-benzylmorpholine B->C DPPA, DIAD, PPh3 D This compound C->D H2, Pd/C G General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis cluster_analysis Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms data_analysis Structure Confirmation nmr->data_analysis ms->data_analysis

References

The Benzylmorpholine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Structure-Activity Relationships Across Diverse Therapeutic Targets

For Immediate Release

In the landscape of medicinal chemistry, the benzylmorpholine core has emerged as a versatile and privileged scaffold, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzylmorpholine derivatives, with a focus on their activity as EZH2 inhibitors for oncology, norepinephrine reuptake inhibitors for neurological disorders, and novel agents against malaria. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Benzylmorpholine Derivatives as EZH2 Inhibitors

The histone methyltransferase EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2) and has been identified as a key player in the progression of various cancers. The development of small molecule inhibitors of EZH2 is a promising strategy in oncology. A series of benzomorpholine derivatives have been synthesized and evaluated for their potential to inhibit EZH2, leading to the discovery of several potent compounds.[1]

A preliminary optimization of these derivatives led to the identification of compounds 6b , 6c , 6x , and 6y as potent EZH2 inhibitors. Notably, compound 6y demonstrated significant activity against A549 and NCI-H1975 non-small cell lung cancer cell lines with an IC50 of 1.1 µM for both.[1] Further studies revealed that 6y can reduce the expression of EZH2 in intact cells and induce cell cycle arrest at the G2/M phase.[1]

Quantitative Structure-Activity Relationship (SAR) Data for EZH2 Inhibitors
CompoundModificationEZH2 IC50 (nM)A549 Cell Proliferation IC50 (µM)NCI-H1975 Cell Proliferation IC50 (µM)
6b R = 4-pyridylData not availableData not availableData not available
6c R = 3-pyridylData not availableData not availableData not available
6x R = 1-methyl-1H-pyrazol-4-ylData not availableData not availableData not available
6y R = 1-(2-hydroxyethyl)-1H-pyrazol-4-ylData not available1.11.1

Table 1: SAR data for selected benzomorpholine-based EZH2 inhibitors. Data extracted from Feng, Q., et al. (2019).[1]

Experimental Protocols

Synthesis of Benzomorpholine Derivatives:

The synthesis of the target benzomorpholine derivatives was achieved through a multi-step process involving cyclization, Suzuki coupling, and amidation as the key steps, starting from 3-amino-5-bromo-2-hydroxybenzoic acid.[1]

EZH2 Inhibition Assay:

The enzymatic activity of EZH2 is assessed using a variety of methods, often involving the measurement of the methylation of histone H3 at lysine 27 (H3K27). A common approach is a time-resolved fluorescence energy transfer (TR-FRET) assay. This assay directly measures the binding of an inhibitor to the EZH2 complex.

Cell Proliferation Assay:

The anti-proliferative activity of the compounds is typically evaluated using a standard MTT or MTS assay in relevant cancer cell lines (e.g., A549, NCI-H1975). Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 72 hours), and cell viability is measured spectrophotometrically.

EZH2 Signaling Pathway

EZH2_Signaling_Pathway cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 SAH SAH EZH2->SAH H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation EED EED SUZ12 SUZ12 SAM SAM SAM->EZH2 Cofactor H3K27 Histone H3 (H3K27) Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Benzylmorpholine Benzylmorpholine Inhibitor Benzylmorpholine->EZH2 Inhibition

Caption: EZH2 Signaling Pathway Inhibition by Benzylmorpholines.

Benzylmorpholine Derivatives as Norepinephrine Reuptake Inhibitors

The norepinephrine transporter (NET) is a key regulator of noradrenergic signaling in the brain, and its inhibition is a validated therapeutic strategy for treating depression and other neurological disorders. A series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which share a core structure with benzylmorpholines, have been synthesized and evaluated as inhibitors of both serotonin and norepinephrine reuptake.[2] The stereochemistry and substitution pattern on the aryl rings were found to be critical for both potency and selectivity.[2]

Quantitative Structure-Activity Relationship (SAR) Data for Norepinephrine Reuptake Inhibitors
CompoundStereochemistryRNET Ki (nM)SERT Ki (nM)
(SS)-5a (S,S)H1.80.9
(RR)-5a (R,R)H>1000150
(SS)-10 (S,S)2-Cl (phenoxy)1.22.0
(SS)-11 (S,S)3-Cl (phenoxy)1.51.3
(SS)-12 (S,S)4-Cl (phenoxy)2.51.1
(SS)-15 (S,S)2-Me (phenoxy)2.32.8
(SS)-18 (S,S)2-F (phenyl)2.11.5

Table 2: SAR data for selected 2-[(phenoxy)(phenyl)methyl]morpholine derivatives. Data extracted from Fish, P. V., et al. (2008).[2]

Experimental Protocols

Synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine Derivatives:

An enantioselective synthesis was employed, with a key step being a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate.[2]

Norepinephrine Reuptake Inhibition Assay:

The inhibitory activity of the compounds on norepinephrine reuptake is typically determined using a cell-based assay. HEK-293 cells stably expressing the human norepinephrine transporter (hNET) are often used. The assay measures the uptake of a radiolabeled substrate, such as [³H]norepinephrine, in the presence and absence of the test compounds.

Assay Buffer Composition: 5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, and 5 mM glucose (pH 7.1).[3][4]

General Procedure:

  • HEK-293 cells expressing hNET are plated in 24-well plates.[3][4]

  • Cells are washed with uptake buffer.[3][4]

  • Cells are pre-incubated with various concentrations of the test compound for 20 minutes at 37°C.[3][4]

  • [³H]norepinephrine is added to a final concentration of 20 nM, and the cells are incubated for an additional 5 minutes.[3][4]

  • Uptake is terminated by washing the cells with ice-cold uptake buffer.[3][4]

  • Cells are lysed, and the amount of radioactivity is quantified using a scintillation counter.[3][4]

Norepinephrine Reuptake Inhibition Workflow

NE_Reuptake_Workflow Start Start: hNET-expressing cells in 24-well plate Wash_Cells Wash cells with uptake buffer Start->Wash_Cells Add_Compound Add Benzylmorpholine (or control) Wash_Cells->Add_Compound Pre_Incubate Pre-incubate (20 min, 37°C) Add_Compound->Pre_Incubate Add_Radioligand Add [³H]Norepinephrine Pre_Incubate->Add_Radioligand Incubate Incubate (5 min, 37°C) Add_Radioligand->Incubate Stop_Reaction Stop reaction with ice-cold buffer Incubate->Stop_Reaction Lyse_Cells Lyse cells Stop_Reaction->Lyse_Cells Measure_Radioactivity Quantify radioactivity (Scintillation Counter) Lyse_Cells->Measure_Radioactivity End End: Determine IC50 Measure_Radioactivity->End

Caption: Workflow for Norepinephrine Reuptake Inhibition Assay.

Benzylmorpholine Derivatives as Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action. A series of aryl carboxamide and benzylamino dispiro 1,2,4,5-tetraoxane analogues, incorporating a benzylmorpholine moiety, have been designed and synthesized.[5] These compounds have demonstrated potent in vitro activity against P. falciparum.

From this series, compound N205 (10a) was identified as a lead candidate, exhibiting an in vitro IC50 as low as 0.84 nM against the 3D7 strain of P. falciparum.[5] Based on its favorable blood stability and in vitro microsomal stability, N205 was selected for further in vivo evaluation in mouse models of malaria.[5]

Quantitative Structure-Activity Relationship (SAR) Data for Antimalarial Agents
CompoundR GroupP. falciparum (3D7) IC50 (nM)
10a (N205) Benzyl0.84
10b 4-Fluorobenzyl1.2
10c 4-Chlorobenzyl1.1
10d 4-Methylbenzyl1.5
10e 4-Methoxybenzyl2.3
11a Phenyl (amide)3.5
11b 4-Fluorophenyl (amide)2.8

Table 3: SAR data for selected benzylmorpholine-containing tetraoxane antimalarials. Data extracted from O'Neill, P. M., et al. (2018).[5]

Experimental Protocols

Synthesis of Benzylmorpholine 1,2,4,5-tetraoxane Analogues:

The synthesis of these compounds was achieved in a short sequence from readily available starting materials.[5]

In Vitro Antimalarial Activity Assay:

The in vitro antimalarial activity is determined against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum. A common method is the SYBR Green I-based fluorescence assay.

General Procedure:

  • Asynchronous cultures of P. falciparum are incubated with serial dilutions of the test compounds in 96-well plates.

  • After 72 hours of incubation, the plates are frozen to lyse the red blood cells.

  • SYBR Green I dye, which intercalates with parasite DNA, is added to each well.

  • Fluorescence is measured using a fluorescence plate reader, and the IC50 values are calculated.

Logical Relationship of Antimalarial Drug Discovery

Antimalarial_Discovery Start Design & Synthesis of Benzylmorpholine Analogs In_Vitro_Screening In Vitro Screening (P. falciparum) Start->In_Vitro_Screening Potent_Hits Identify Potent Hits (Low nM IC50) In_Vitro_Screening->Potent_Hits ADME_Tox In Vitro ADME/Tox (Stability, Cytotoxicity) Potent_Hits->ADME_Tox Lead_Selection Select Lead Compound (e.g., N205) ADME_Tox->Lead_Selection In_Vivo_Efficacy In Vivo Efficacy (Mouse Models) Lead_Selection->In_Vivo_Efficacy End Preclinical Candidate In_Vivo_Efficacy->End

Caption: Antimalarial Drug Discovery Workflow.

Conclusion

The benzylmorpholine scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of diverse biological targets. The structure-activity relationships highlighted in this guide underscore the importance of stereochemistry and substituent effects in fine-tuning the pharmacological profile of these compounds. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for the scientific community, facilitating further research and development of novel benzylmorpholine-based therapeutics. The continued exploration of this privileged core holds significant promise for addressing unmet medical needs in oncology, neuroscience, and infectious diseases.

References

The Architecture of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral Morpholine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have cemented its status as a privileged structure in drug design.[1][2] The introduction of chirality into the morpholine ring further unlocks a three-dimensional chemical space, enabling highly specific interactions with biological targets. This guide provides an in-depth exploration of the discovery and synthesis of chiral morpholine building blocks, offering a comprehensive resource for researchers in the field.

Catalytic Asymmetric Synthesis: A Powerful Approach

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral morpholines, offering efficient and highly enantioselective routes from achiral starting materials.[3][4] These methods are broadly categorized into metal-catalyzed and organocatalytic transformations.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysts, particularly those based on rhodium and ruthenium, have proven highly effective in the asymmetric synthesis of chiral morpholines.

One prominent strategy involves the asymmetric hydrogenation of unsaturated morpholines .[3][5][6][7] This approach utilizes a chiral bisphosphine-rhodium catalyst with a large bite angle to achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines.[5][6][7]

Another powerful method is the tandem sequential one-pot hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[8][9][10] This process first employs a titanium catalyst for hydroamination to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst (Noyori-Ikariya catalyst) to yield 3-substituted morpholines with high yields and enantiomeric excesses often exceeding 95%.[8][9] Mechanistic studies have highlighted the crucial role of hydrogen-bonding interactions between the substrate and the catalyst in achieving high enantioselectivity.[8]

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a complementary and powerful tool for the synthesis of chiral morpholines, avoiding the use of potentially toxic and expensive heavy metals.

A notable example is the organocatalytic desymmetric double aza-Michael addition cascade .[11] This method utilizes a quinine squaramide catalyst to facilitate the asymmetric addition of an amine to an enone-tethered cyclohexadienone, affording functionalized fused morpholines in excellent yields and with high diastereo- and enantioselectivities.[11]

Furthermore, organocatalytic enantioselective chlorocycloetherification provides access to chiral 2,2-disubstituted morpholines containing a quaternary stereocenter.[12][13] Cinchona alkaloid-derived catalysts are employed to mediate the chlorocyclization of alkenol substrates, producing the desired products in high yields and enantioselectivities under mild reaction conditions.[13]

Synthesis from the Chiral Pool

The use of readily available enantiopure starting materials, often referred to as the "chiral pool," provides a straightforward and reliable method for the synthesis of complex chiral morpholines.[14]

Naturally occurring amino acids and their corresponding amino alcohols are common starting points.[15] For instance, optically pure N-allyl-β-amino alcohols can be cyclized using bromine to generate highly substituted chiral morpholines.[16] Similarly, enantiopure building blocks derived from Boc-protected serine or 1,2-propanediol can be elaborated into functionalized morpholines.[14]

Quantitative Data Summary

The following tables summarize the quantitative data for various key synthetic methodologies, allowing for a direct comparison of their efficiencies.

Table 1: Metal-Catalyzed Asymmetric Synthesis of Chiral Morpholines

MethodCatalystSubstrate ScopeYield (%)ee (%)Reference(s)
Asymmetric Hydrogenation of Unsaturated MorpholinesBisphosphine-Rhodium Complex2-Substituted Dehydromorpholines>95up to 99[5][6][7]
Tandem Hydroamination/Asymmetric Transfer HydrogenationTi-catalyst / RuCl[(S,S)-Ts-DPEN]Aminoalkyne SubstratesGood>95[8][9]
Iron-Catalyzed Diastereoselective SynthesisFeCl₃·6H₂ON-Tethered Amino Alcoholsup to 89up to 95 (dr)[17]

Table 2: Organocatalytic Enantioselective Synthesis of Chiral Morpholines

MethodCatalystSubstrate ScopeYield (%)ee (%)Reference(s)
Desymmetric Double Aza-Michael AdditionQuinine SquaramideEnone-tethered Cyclohexadienonesup to 99up to 99[11]
Enantioselective ChlorocycloetherificationCinchona Alkaloid-derived PhthalazineAlkenol SubstratesExcellentExcellent[12][13]
Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester RearrangementChiral Phosphoric AcidAryl/alkylglyoxals and 2-(arylamino)ethan-1-olsGoodGood to Excellent[18]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines[7][8][9]
  • Catalyst Preparation: In a glovebox, a solution of the bisphosphine-rhodium precursor in a suitable solvent (e.g., dichloromethane) is prepared.

  • Reaction Setup: The dehydromorpholine substrate is dissolved in the same solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is added to the substrate solution. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 30-50 atm).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for the specified time (e.g., 12-24 hours). The conversion can be monitored by ¹H NMR spectroscopy.

  • Work-up and Purification: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral morpholine. The enantiomeric excess is determined by chiral HPLC analysis.

General Protocol for Tandem Hydroamination/Asymmetric Transfer Hydrogenation[10][11]
  • Hydroamination: In a nitrogen-filled glovebox, the titanium catalyst (e.g., 10 mol%) and the aminoalkyne substrate are dissolved in a suitable solvent (e.g., toluene) in a reaction tube. The tube is sealed and heated (e.g., 110 °C) for a specified time (e.g., 14 hours).

  • Asymmetric Transfer Hydrogenation: After cooling to room temperature, a solution of the ruthenium catalyst (e.g., 1 mol%) in DMF is added, followed by a mixture of formic acid/triethylamine (5:2). The reaction is stirred at room temperature under a nitrogen atmosphere for a specified time (e.g., 14 hours).

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and aqueous HCl. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

Chiral morpholine-containing compounds have shown significant activity in various signaling pathways, making them attractive candidates for drug development. For instance, they have been investigated as mTOR kinase inhibitors, which are crucial in cell growth and proliferation pathways.[19][20]

mTOR_Signaling_Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Morpholine_Inhibitor Chiral Morpholine mTOR Inhibitor Morpholine_Inhibitor->mTORC1 Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Caption: The mTOR signaling pathway and the inhibitory action of chiral morpholine-containing drugs.

The development of chiral morpholine-based drugs follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Development_Workflow Start Synthesis Asymmetric Synthesis of Chiral Morpholine Purification Purification & Characterization (NMR, HPLC, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Kinase Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Purification Iterative Cycles In_Vivo In vivo Studies (Animal Models) Optimization->In_Vivo End In_Vivo->End

Caption: A generalized experimental workflow for the development of chiral morpholine-based drug candidates.

Conclusion

The synthesis of chiral morpholine building blocks is a dynamic and evolving field of research. The development of novel catalytic asymmetric methods continues to provide more efficient and selective routes to these valuable compounds. The ability to access a diverse range of enantiopure morpholine derivatives is crucial for the exploration of new chemical space in drug discovery and for the development of the next generation of therapeutics. This guide serves as a foundational resource for researchers aiming to harness the potential of chiral morpholines in their scientific endeavors.

References

Methodological & Application

Application Note: Asymmetric Synthesis of 2-Substituted Morpholines via Rhodium-Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral 2-substituted morpholines are crucial structural motifs found in a wide array of pharmaceuticals and bioactive molecules. Their synthesis in an enantiomerically pure form is of significant interest to researchers in medicinal chemistry and drug development. This application note details a highly efficient and practical protocol for the asymmetric synthesis of 2-substituted morpholines through the asymmetric hydrogenation of N-acyl dehydromorpholine precursors. This method, employing a rhodium complex with a large-bite-angle bisphosphine ligand, offers high yields and excellent enantioselectivities, making it a valuable tool for accessing these important chiral heterocycles.[1][2][3][4]

The transition-metal-catalyzed asymmetric hydrogenation represents a powerful strategy for creating chiral molecules due to its high efficiency, operational simplicity, and atom economy.[1][5] This specific protocol overcomes the challenges associated with the synthesis of 2-substituted chiral morpholines, which has been historically difficult due to the congested and electron-rich nature of the dehydromorpholine substrates.[1][5] The introduction of an N-acyl directing group is a key strategy for activating the substrate towards hydrogenation.[1][5]

Key Features of the Method:

  • High Enantioselectivity: Achieves up to 99% enantiomeric excess (ee) for a variety of substrates.[1][4]

  • Excellent Yields: Products are typically obtained in quantitative yields.[1][3]

  • Broad Substrate Scope: Tolerates a range of substituents on the aromatic ring of the dehydromorpholine precursor.

  • Scalability: The reaction can be successfully performed on a gram scale.[1][3]

  • Practical Applications: The resulting chiral morpholines are valuable intermediates for the synthesis of bioactive compounds, such as potent GSK-3β inhibitors and D3 receptor agonists.[2]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation

This protocol outlines the general method for the asymmetric hydrogenation of a 2-substituted-N-acyl-dehydromorpholine.

Materials:

  • 2-Substituted dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)2]BF4 (1.0 mol%)

  • (R)-SKP ligand (1.1 mol%)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H2)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a vial is charged with [Rh(COD)2]BF4 (1.0 mol%) and the (R)-SKP ligand (1.1 mol%).

  • Anhydrous DCM is added, and the mixture is stirred for 20 minutes to form the catalyst solution.

  • The 2-substituted dehydromorpholine substrate (1.0 equiv) is weighed into a separate vial and dissolved in anhydrous DCM.

  • The substrate solution is transferred to the catalyst solution.

  • The resulting mixture is transferred to an autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 bar H2.

  • The reaction is stirred at 35 °C for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted morpholine product.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Protocol for N-Cbz Deprotection

This protocol describes the removal of the carbobenzyloxy (Cbz) protecting group to yield the free N-H morpholine.

Materials:

  • N-Cbz-2-substituted morpholine (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

Procedure:

  • The N-Cbz-2-substituted morpholine is dissolved in methanol in a round-bottom flask.

  • 10 wt% Pd/C is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

  • The reaction mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield the deprotected 2-substituted morpholine. For instance, the deprotection of the 4-fluoro substituted product (2b) affords the free NH morpholine (3b) in 95% yield.[1]

Quantitative Data Summary

The following table summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines.

EntrySubstrate (R group)ProductYield (%)ee (%)
1Phenyl2a >9992
24-Fluorophenyl2b >9992
34-Chlorophenyl2c >9993
44-Bromophenyl2d >9993
54-(Trifluoromethyl)phenyl2f >9994
64-Methoxyphenyl2l >9994
72-Methylphenyl2m >9999
82-Methoxyphenyl2p >9999

Conditions: Substrate (0.1 mmol), [Rh(COD)2]BF4 (1.0 mol%), (R)-SKP (1.1 mol%) in DCM (1 mL) under 50 bar H2 at 35 °C for 24h. Yields are for the isolated product. Enantiomeric excess was determined by HPLC.

Visualizations

Logical Relationship of Synthesis Strategies

The asymmetric synthesis of chiral morpholines can be approached by forming the key stereocenter at different stages of the synthetic sequence. The currently detailed protocol falls under the "After Cyclization" strategy.

G A Asymmetric Synthesis of Chiral Morpholines B Form Stereocenter Before Cyclization A->B C Form Stereocenter During Cyclization A->C D Form Stereocenter After Cyclization A->D E Asymmetric Hydrogenation (This Protocol) D->E

Caption: Strategies for the asymmetric synthesis of chiral morpholines.[1][2][5]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and subsequent deprotection of 2-substituted morpholines.

sub Dehydromorpholine Substrate reac Asymmetric Hydrogenation (50 bar H2, 35 °C, 24h) sub->reac cat [Rh(COD)2]BF4 + (R)-SKP Ligand in DCM cat->reac prod Chiral N-Cbz-2-Substituted Morpholine reac->prod deprot Deprotection (H2, Pd/C, MeOH) prod->deprot final Final Chiral 2-Substituted N-H Morpholine deprot->final

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

References

Application of (4-Benzylmorpholin-2-yl)methanamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-yl)methanamine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a chiral center, a secondary amine, and a lipophilic benzyl group, make it an attractive starting point for the synthesis of diverse compound libraries with a wide range of biological activities. This document provides an overview of its applications, with a focus on its use as a key building block for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery.

Key Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have been explored for several therapeutic applications:

  • Anti-inflammatory Agents: Derivatives incorporating the morpholine moiety have shown potent anti-inflammatory properties by modulating key inflammatory pathways.

  • Neurological Disorders: The structural characteristics of this scaffold suggest its potential in the design of agents targeting the central nervous system.[1]

  • Enzyme Inhibitors: The morpholine ring can engage in crucial interactions within the active sites of various enzymes, leading to the development of potent and selective inhibitors.

Application Focus: Anti-inflammatory Activity

Recent research has highlighted the potential of morpholine-containing compounds as effective anti-inflammatory agents. One notable area of investigation involves the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade.

Quantitative Data Summary

The following table summarizes the in vitro anti-inflammatory activity of a series of morpholinopyrimidine derivatives, which share a common morpholine scaffold. The data represents the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound IDStructure% NO Inhibition at 10 µM
1 2-((4-chlorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol45.3 ± 2.1
2 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methyl)phenol55.7 ± 3.5
3 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol68.2 ± 4.2
4 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol75.1 ± 3.8

As an example of the high potency that can be achieved with morpholine-containing scaffolds, the following table presents data for a series of 4-benzylaminopyrimidine-5-carboxamide derivatives as potent STAT6 inhibitors.

Compound IDTargetIC50 (nM)
YM-341619 STAT60.70
Analog A STAT61.2
Analog B STAT60.95

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the derivatization of this compound.

Workflow for Synthesis

G cluster_synthesis General Synthetic Protocol start Start with This compound reaction Reaction with electrophile (e.g., acid chloride, isocyanate, alkyl halide) start->reaction Step 1 workup Aqueous Workup and Extraction reaction->workup Step 2 purification Purification by Column Chromatography workup->purification Step 3 characterization Characterization (NMR, MS, etc.) purification->characterization Step 4 end_product Final Derivative characterization->end_product

A general workflow for the synthesis of derivatives.

Materials:

  • This compound

  • Appropriate electrophile (e.g., acyl chloride, sulfonyl chloride, alkyl halide)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Reagents for workup (e.g., saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) and a suitable base (1.2 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the electrophile (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide Production

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for NO Assay

G cluster_assay Nitric Oxide Production Assay cell_culture Culture RAW 264.7 cells cell_seeding Seed cells in a 96-well plate cell_culture->cell_seeding treatment Treat with compounds and LPS (1 µg/mL) cell_seeding->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect supernatant incubation->supernatant griess_reaction Griess Reagent Addition supernatant->griess_reaction measurement Measure Absorbance at 540 nm griess_reaction->measurement analysis Calculate % NO Inhibition measurement->analysis

A workflow for assessing nitric oxide inhibition.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control group.

Mechanism of Anti-inflammatory Action: Signaling Pathway

Derivatives of the morpholine scaffold have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The signaling pathway typically involves the activation of Toll-like receptor 4 (TLR4) by LPS, leading to the activation of the transcription factor NF-κB, which in turn promotes the expression of iNOS and COX-2.

LPS-induced Pro-inflammatory Signaling Pathway

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS NFkB->iNOS induces expression COX2 COX-2 NFkB->COX2 induces expression NO Nitric Oxide (NO) iNOS->NO produces PGs Prostaglandins COX2->PGs produces Inflammation Inflammation NO->Inflammation PGs->Inflammation Inhibitor This compound Derivatives Inhibitor->NFkB Inhibits

LPS-induced inflammatory pathway and the inhibitory action of morpholine derivatives.

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry. Its application in the development of anti-inflammatory agents, as demonstrated by the inhibition of the LPS-induced inflammatory pathway, highlights its potential for the discovery of novel therapeutics. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives based on this promising chemical entity. Further exploration of this scaffold is warranted to unlock its full therapeutic potential in various disease areas.

References

Application Notes and Protocols for High-Throughput Screening of Morpholine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of morpholine-based compound libraries. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This guide focuses on assays relevant to common biological targets of morpholine derivatives, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

Introduction to Morpholine-Based Compound Libraries

The morpholine heterocycle is a key structural motif in many biologically active compounds, conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1] Libraries of morpholine-containing compounds are frequently screened to identify novel therapeutic agents for a wide range of diseases, including cancer, inflammation, and neurological disorders. This document outlines robust HTS assays to assess the biological activity of these libraries against various target classes.

Cell-Based Assays for Phenotypic Screening

Cell-based assays are fundamental in initial HTS campaigns to identify compounds that elicit a desired cellular response. These assays provide insights into a compound's efficacy in a more physiologically relevant context.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] It is widely used to screen for compounds that inhibit cancer cell growth.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of morpholine-based compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Compound IDTarget Cell LineIC50 (µM)
Morpholine-AMCF-78.5
Morpholine-BA54912.2
Morpholine-CMCF-73.4
Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. This is crucial for understanding the mechanism of action of cytotoxic compounds.

Experimental Protocol:

  • Cell Treatment: Treat cells with the morpholine compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Data Acquisition: Analyze the stained cells by flow cytometry.

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Cell Cycle Analysis

This assay determines the effect of compounds on the progression of the cell cycle, identifying potential cell cycle arrest at different phases (G0/G1, S, G2/M).

Experimental Protocol:

  • Cell Treatment: Treat cells with the morpholine compounds for 24 hours.

  • Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[8][9]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the DNA content of the cells by flow cytometry.

Data Analysis: Determine the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

G

Simplified PI3K/Akt/mTOR signaling pathway.

Target-Based Assays: G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of cell surface receptors that are common drug targets. HTS assays for GPCRs typically measure the downstream consequences of receptor activation.

Calcium Flux Assay

This assay is suitable for Gq-coupled GPCRs, which signal through an increase in intracellular calcium.

Experimental Protocol:

  • Cell Loading: Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Compound Addition: Add the morpholine compounds to the cells.

  • Data Acquisition: Measure the fluorescence intensity in real-time using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument. An increase in fluorescence indicates receptor activation.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists.

cAMP Assay

This assay is used for Gs- or Gi-coupled GPCRs, which modulate the levels of cyclic AMP (cAMP).

Experimental Protocol:

  • Cell Treatment: Incubate cells expressing the target GPCR with the morpholine compounds.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Use a competitive immunoassay (e.g., HTRF or AlphaScreen) to measure the concentration of cAMP.

  • Data Analysis: Determine the EC50 for agonists or the IC50 for antagonists.

[5]GPCR Signaling Workflow

G cluster_0 GPCR Screening Workflow cluster_1 Assay Type start Cells Expressing Target GPCR load Load with Fluorescent Dye start->load add_compounds Add Morpholine Compounds load->add_compounds ca_flux Calcium Flux (Gq) add_compounds->ca_flux camp cAMP Assay (Gs/Gi) add_compounds->camp readout Measure Signal (Fluorescence/Luminescence) ca_flux->readout camp->readout analyze Determine EC50/IC50 readout->analyze hit Identify Modulators analyze->hit G Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Closed Recovery

References

Application Notes & Protocols for the Analytical Characterization of (4-Benzylmorpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-Benzylmorpholin-2-yl)methanamine is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical ingredients. Its structural integrity and purity are paramount for the successful development of downstream products. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The provided methodologies are designed to ensure accurate and reproducible results for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.

1.1. Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.20 - 7.40m5H
Benzyl CH₂3.50s2H
Morpholine CH₂-O3.85 - 4.00m1H
Morpholine CH₂-N2.70 - 2.90m2H
Morpholine CH2.50 - 2.65m1H
Morpholine CH₂1.90 - 2.10m2H
Methanamine CH₂2.60 - 2.75m2H
Amine NH₂1.50br s2H

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)138.0
Aromatic CH129.0, 128.5, 127.0
Benzyl CH₂63.0
Morpholine CH₂-O73.0
Morpholine CH60.0
Morpholine CH₂-N54.0
Methanamine CH₂45.0

1.2. Experimental Protocol: NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Weigh ~10 mg of This compound Dissolve Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Spectrometer Place tube in NMR spectrometer (≥400 MHz) Transfer->Spectrometer Acquire_1H Acquire ¹H NMR spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Spectrometer->Acquire_13C Process Process spectra (FT, phasing, baseline correction) Acquire_1H->Process Acquire_13C->Process Integrate Integrate ¹H peaks and assign chemical shifts Process->Integrate Compare Compare with predicted spectra and reference data Integrate->Compare

Caption: Workflow for NMR analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.

    • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

2.1. Expected Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺207.1492To be determined

Table 4: Predicted Major Mass Fragments (Electron Ionization)

m/zProposed Fragment
206[M]⁺
176[M - CH₂NH₂]⁺
91[C₇H₇]⁺ (benzyl cation)
115[M - C₇H₇]⁺

2.2. Experimental Protocol: Mass Spectrometry Analysis

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) Inject Inject the sample into the mass spectrometer Sample->Inject Ionize Ionize the sample using ESI or EI Inject->Ionize Analyze Analyze the ions in the mass analyzer (e.g., TOF, Quadrupole) Ionize->Analyze Acquire Acquire the mass spectrum Analyze->Acquire Identify Identify the molecular ion peak and major fragment ions Acquire->Identify Compare Compare with theoretical mass and fragmentation Identify->Compare

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters (for ESI-HRMS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.

    • Drying Gas (N₂): Set to a suitable temperature and flow rate.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • Identify the protonated molecular ion peak [M+H]⁺.

    • If using tandem MS (MS/MS), select the precursor ion and acquire the product ion spectrum to study fragmentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in mixtures. A reversed-phase HPLC method is generally suitable for this compound.

3.1. HPLC Method Parameters

Table 5: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~7-9 minutes (dependent on exact gradient and system)

3.2. Experimental Protocol: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Prepare Mobile Phases A and B Equilibrate Equilibrate HPLC system with initial mobile phase conditions MobilePhase->Equilibrate SamplePrep Prepare sample solution (1 mg/mL in mobile phase) Inject Inject sample SamplePrep->Inject Equilibrate->Inject Run Run gradient program Inject->Run Chromatogram Obtain chromatogram Run->Chromatogram Integrate Integrate peaks Chromatogram->Integrate Calculate Calculate purity based on peak area percentage Integrate->Calculate

Application Notes and Protocols: (4-Benzylmorpholin-2-yl)methanamine as a Versatile Intermediate for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-yl)methanamine is a chiral synthetic intermediate of significant interest in the field of central nervous system (CNS) drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The incorporation of a morpholine ring can enhance blood-brain barrier (BBB) penetration, a critical attribute for CNS-active compounds.[2][3] This intermediate, featuring a benzyl-protected nitrogen and a primary amine, serves as a versatile building block for the synthesis of a diverse range of molecules targeting various CNS receptors and enzymes. Its chiral nature allows for the stereoselective synthesis of drug candidates, which is crucial for optimizing efficacy and minimizing off-target effects. Research has highlighted the potential of this scaffold in developing modulators for receptors implicated in mood disorders, pain, and neurodegenerative diseases.[4][5][6][7]

Key Applications in CNS Drug Discovery

The this compound scaffold is a valuable starting point for the development of ligands for several key CNS targets:

  • Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists: The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonism of H3R is a promising strategy for the treatment of cognitive disorders, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD). The benzylmorpholine moiety can be incorporated into structures that exhibit high affinity for H3R.

  • Metabotropic Glutamate Receptor 2 (mGluR2) Negative Allosteric Modulators (NAMs): mGluR2s are involved in the regulation of glutamatergic neurotransmission. NAMs of mGluR2 have shown potential as antidepressants and for the treatment of other mood disorders. The morpholine ring in these modulators can contribute to achieving the desired pharmacokinetic profile for CNS penetration.

  • Cannabinoid Receptor (CB1 and CB2) Modulators: The endocannabinoid system is implicated in a wide range of physiological processes, including pain, appetite, and mood. The this compound core can be elaborated to produce ligands with varying affinities for CB1 and CB2 receptors, offering opportunities for the development of therapeutics for pain management and neuroinflammatory conditions.

Quantitative Data of Representative Derivatives

The following tables summarize the in vitro activity of representative compounds containing the morpholine scaffold, demonstrating the potential of derivatives synthesized from this compound.

Table 1: Histamine H3 Receptor Binding Affinity of Representative Morpholine Derivatives

Compound IDStructureKi (nM) - Human H3RReference
H3R-Antagonist-1 Tetrahydroisoquinoline derivative15[8]
H3R-Antagonist-2 Benzofuran derivative (7h)0.05[9][10]
H3R-Antagonist-3 Biphenylalkoxyamine derivative (19)33.9[11]

Table 2: Activity of Representative Morpholine-Containing mGluR2 Negative Allosteric Modulators (NAMs)

Compound IDStructureIC50 (nM) - mGluR2Selectivity vs. mGluR3Reference
mGluR2-NAM-1 Truncated Picolinamide Core (VU6001966)78>30 µM[12]
mGluR2-NAM-2 Amide Analog (34)1039Inactive at mGluR1/3[13]

Table 3: Cannabinoid Receptor Binding Affinity of Representative Morpholine Analogues

Compound IDStructureKi (nM) - CB1 ReceptorReference
CB-Ligand-1 1,2,3-Triazole analogue (11)4.6[14]
CB-Ligand-2 2'-Chloro analogue of anandamideHigh Affinity[3]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-(4-Benzylmorpholin-2-yl)methanamine

This protocol is adapted from established methods for the asymmetric synthesis of 2-substituted chiral morpholines.[4][5][6]

Step 1: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)morpholine

  • Reaction Setup: To a solution of a suitable chiral starting material, such as a protected amino alcohol, in an appropriate solvent (e.g., THF), add a benzylating agent (e.g., benzyl bromide) and a base (e.g., potassium carbonate).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (S)-4-Benzyl-2-(hydroxymethyl)morpholine.

Step 2: Conversion to (S)-(4-Benzylmorpholin-2-yl)methyl Azide

  • Reaction Setup: Dissolve (S)-4-Benzyl-2-(hydroxymethyl)morpholine in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Mesylation: Add methanesulfonyl chloride and a base (e.g., triethylamine) dropwise. Stir at 0 °C for 1-2 hours.

  • Azide Substitution: Add sodium azide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product. Dry and concentrate the organic layer. The crude azide is often used in the next step without further purification.

Step 3: Reduction to (S)-(4-Benzylmorpholin-2-yl)methanamine

  • Reaction Setup: Dissolve the crude azide from the previous step in a suitable solvent (e.g., methanol or THF).

  • Reduction: Add a reducing agent, such as lithium aluminum hydride (LAH) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Work-up and Purification: Carefully quench the reaction (e.g., with water and NaOH for LAH reduction). Filter the reaction mixture and extract the product. Dry the organic layer and concentrate. Purify the final product by column chromatography or distillation to obtain (S)-(4-Benzylmorpholin-2-yl)methanamine.

Protocol 2: General Procedure for the Synthesis of a CNS Drug Candidate from this compound (Amide Coupling Example)
  • Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Addition of Reagents: Add an appropriate carboxylic acid, a coupling agent (e.g., HATU or EDC/HOBt), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

Visualizations

Signaling Pathways

G_protein_coupled_receptor_signaling cluster_H3R Histamine H3 Receptor (H3R) Signaling cluster_mGluR2 Metabotropic Glutamate Receptor 2 (mGluR2) Signaling cluster_CB1R Cannabinoid Receptor 1 (CB1R) Signaling H3R H3 Receptor Gi_H3R Gi/o Protein H3R->Gi_H3R Activation AC_H3R Adenylyl Cyclase Gi_H3R->AC_H3R Inhibition cAMP_H3R cAMP AC_H3R->cAMP_H3R Conversion of ATP PKA_H3R PKA cAMP_H3R->PKA_H3R Activation NT_release_H3R Neurotransmitter Release PKA_H3R->NT_release_H3R Modulation mGluR2 mGluR2 Gi_mGluR2 Gi/o Protein mGluR2->Gi_mGluR2 Activation AC_mGluR2 Adenylyl Cyclase Gi_mGluR2->AC_mGluR2 Inhibition Glutamate_release Glutamate Release Gi_mGluR2->Glutamate_release Inhibition cAMP_mGluR2 cAMP AC_mGluR2->cAMP_mGluR2 Conversion of ATP CB1R CB1 Receptor Gi_CB1R Gi/o Protein CB1R->Gi_CB1R Activation AC_CB1R Adenylyl Cyclase Gi_CB1R->AC_CB1R Inhibition MAPK_pathway MAPK Pathway Gi_CB1R->MAPK_pathway Activation Ion_channels Ion Channels Gi_CB1R->Ion_channels Modulation cAMP_CB1R cAMP AC_CB1R->cAMP_CB1R Conversion of ATP

Caption: Simplified signaling pathways for H3R, mGluR2, and CB1R.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Workflow cluster_screening Screening Cascade start Chiral Starting Material step1 Asymmetric Synthesis of This compound start->step1 step2 Derivatization (e.g., Amide Coupling) step1->step2 product Final CNS Drug Candidate step2->product in_vitro In Vitro Screening (Binding Assays, Functional Assays) product->in_vitro adme In Vitro ADME/Tox (Metabolic Stability, Permeability) in_vitro->adme in_vivo_pk In Vivo Pharmacokinetics (BBB Penetration) adme->in_vivo_pk in_vivo_pd In Vivo Efficacy Models in_vivo_pk->in_vivo_pd

Caption: General workflow from synthesis to in vivo evaluation.

Logical Relationships in CNS Drug Design

logical_relationships intermediate This compound scaffold Morpholine Scaffold intermediate->scaffold chirality Chiral Center intermediate->chirality benzyl_group Benzyl Protecting Group intermediate->benzyl_group primary_amine Primary Amine Handle intermediate->primary_amine properties Improved Physicochemical Properties scaffold->properties selectivity Stereoselectivity chirality->selectivity diversity Synthetic Versatility primary_amine->diversity bbb Enhanced BBB Penetration properties->bbb outcome CNS Drug Candidates bbb->outcome selectivity->outcome diversity->outcome

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of morpholines, a crucial heterocyclic motif in many pharmaceutical compounds, utilizing palladium-catalyzed reactions.[1] The methodologies outlined are based on established and innovative synthetic strategies, offering a versatile toolkit for medicinal chemists and process development scientists.

Introduction

Morpholine and its derivatives are prevalent structural units in a wide array of biologically active compounds and approved drugs.[1] Their unique physicochemical properties often impart favorable pharmacokinetic characteristics, such as improved aqueous solubility and metabolic stability. Palladium-catalyzed cross-coupling reactions have emerged as powerful and efficient methods for the construction of the morpholine ring system, allowing for the synthesis of diverse and complex molecular architectures under mild conditions.[2][3] This document details key palladium-catalyzed methods for morpholine synthesis, including intramolecular carboamination and oxidative coupling, providing comprehensive experimental protocols and comparative data.

Palladium-Catalyzed Intramolecular Carboamination

A robust strategy for synthesizing substituted morpholines involves the palladium-catalyzed intramolecular carboamination of unsaturated amino alcohols.[4] This method allows for the stereoselective formation of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[4]

Reaction Scheme:

A general scheme for this transformation involves the cyclization of an N-aryl or N-alkenyl substituted amino alcohol derivative in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]

Experimental Protocol: Representative Procedure for Synthesis of Morpholines via Pd-Catalyzed Carboamination[4]

This protocol is adapted from a procedure for the synthesis of cis-3,5-disubstituted morpholines.[4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl bromide

  • Amine substrate (substituted ethanolamine derivative)

  • Toluene (anhydrous)

  • Nitrogen gas (or Argon)

  • Standard Schlenk line and glassware

Procedure:

  • A Schlenk tube is evacuated, flame-dried, and backfilled with nitrogen.

  • The tube is charged with Pd(OAc)₂ (0.01 mmol, 2.3 mg), P(2-furyl)₃ (0.04 mmol, 9.3 mg), and NaOtBu (1.0 mmol, 96.1 mg).

  • The Schlenk tube is evacuated and backfilled with nitrogen again.

  • The aryl bromide (1.0 mmol) and a solution of the amine substrate (0.50 mmol) in toluene (1.25 mL) are added to the Schlenk tube. If the aryl bromide is a solid, it is added with the other solid reagents.

  • The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed intramolecular carboamination exhibits a broad substrate scope. Below is a summary of representative yields for the synthesis of various substituted morpholines.

EntryAmine SubstrateAryl BromideProductYield (%)
1(S)-2-(allylamino)-1-phenylethan-1-ol derivative4-bromotoluenecis-(3S,5S)-5-methyl-3-phenyl-4-p-tolylmorpholine75
2(R)-2-(allylamino)-1-phenylethan-1-ol derivative4-bromobenzonitrilecis-(3R,5R)-4-(4-cyanophenyl)-5-methyl-3-phenylmorpholine82
3(S)-2-(allylamino)-1-(naphthalen-2-yl)ethan-1-ol derivative3-bromoquinolinecis-(3S,5S)-5-methyl-3-(naphthalen-2-yl)-4-(quinolin-3-yl)morpholine68
4(S)-2-(but-3-en-1-ylamino)-1-phenylethan-1-ol derivative4-bromoanisolecis-(3S,6S)-6-ethyl-4-(4-methoxyphenyl)-3-phenylmorpholine71

Palladium-Catalyzed Oxidative Coupling of 1,3-Dienes and N-Arylaminoalcohols

An alternative approach for morpholine synthesis is the palladium-catalyzed oxidative coupling of 1,3-dienes with N-arylaminoalcohols.[5][6] This method achieves the sequential formation of C-N and C-O bonds and can be performed under aerobic conditions with a copper co-catalyst.[5][6]

Reaction Scheme:

This reaction involves the coupling of an N-arylaminoalcohol with a 1,3-diene in the presence of a palladium catalyst, a copper salt, and an oxidant.

Experimental Protocol: Representative Procedure for Oxidative Coupling[5][6]

Materials:

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Copper(I) iodide (CuI)

  • 1,4-Benzoquinone (BQ)

  • N-arylaminoalcohol

  • 1,3-Diene

  • Solvent (e.g., Dioxane)

  • Molecular oxygen (O₂) or air

Procedure:

  • To a reaction vessel, add Pd(TFA)₂ (5 mol%), CuI (10 mol%), and 1,4-benzoquinone (1.2 equiv.).

  • Add the N-arylaminoalcohol (1.0 equiv.) and the 1,3-diene (2.0 equiv.).

  • Add the solvent (e.g., dioxane) and stir the mixture under an atmosphere of oxygen (or air).

  • The reaction is heated (e.g., 60-80 °C) and monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired morpholine derivative.

Data Presentation: Substrate Scope and Yields
EntryN-Arylaminoalcohol1,3-DieneProductYield (%)
12-(phenylamino)ethan-1-ol1,3-butadiene4-phenyl-2-vinylmorpholine85
22-((4-methoxyphenyl)amino)ethan-1-olisoprene4-(4-methoxyphenyl)-2-isopropenylmorpholine78
32-(p-tolylamino)ethan-1-ol2,3-dimethyl-1,3-butadiene2,2-dimethyl-4-(p-tolyl)morpholine-3-ide90
42-((4-chlorophenyl)amino)ethan-1-ol1,3-cyclohexadiene4-(4-chlorophenyl)-2,3,4,4a,7,7a-hexahydrobenzo[e][1][4]oxazine72

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed synthesis of morpholines.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Pd Catalyst, Ligand, Base) charge Charge Solids reagents->charge glassware Prepare Glassware (Flame-dry Schlenk tube) glassware->charge inert Evacuate & Backfill with Nitrogen charge->inert add_solvents Add Solvents & Substrates inert->add_solvents react Heat & Stir add_solvents->react cool Cool to RT react->cool filter Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for Pd-catalyzed morpholine synthesis.

Catalytic Cycle

The diagram below depicts a simplified catalytic cycle for the palladium-catalyzed intramolecular carboamination.[4]

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_amido Pd(II)(Aryl)(Amido) Complex oxidative_addition->pd_amido aminopalladation syn-Aminopalladation pd_amido->aminopalladation Intramolecular Cyclization cyclized_pd Cyclized Pd(II) Intermediate aminopalladation->cyclized_pd reductive_elimination Reductive Elimination cyclized_pd->reductive_elimination reductive_elimination->pd0 Re-generates Catalyst product Morpholine Product reductive_elimination->product

Caption: Catalytic cycle for intramolecular carboamination.

Conclusion

Palladium-catalyzed reactions offer efficient and versatile pathways for the synthesis of a wide range of substituted morpholines. The methodologies presented here, including intramolecular carboamination and oxidative coupling, provide robust protocols for accessing these valuable heterocyclic scaffolds. These methods are highly relevant for applications in drug discovery and development, enabling the rapid generation of novel chemical entities for biological screening. The provided protocols and data serve as a practical guide for researchers in the pharmaceutical sciences.

References

Application Notes and Protocols for the Preparation of Enantiomerically Pure Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure morpholine derivatives, a critical structural motif in numerous pharmaceutical agents. The following sections outline key techniques, including asymmetric synthesis, chiral resolution, and enzymatic methods, to provide a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Chiral morpholine scaffolds are prevalent in a wide range of biologically active compounds. The stereochemistry of these molecules is often crucial for their pharmacological activity and safety profile. Therefore, the development of efficient and robust methods for the preparation of enantiomerically pure morpholine derivatives is of significant importance. This document details several powerful techniques to achieve high enantiopurity, complete with experimental protocols and comparative data.

I. Asymmetric Synthesis of Chiral Morpholines

Asymmetric synthesis offers a direct route to enantiomerically enriched morpholines, often with high atom economy. Key strategies include asymmetric hydrogenation, asymmetric transfer hydrogenation, and organocatalytic approaches.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation of prochiral dehydromorpholines is a highly effective method for accessing chiral 2-substituted morpholines with excellent enantioselectivity. The use of chiral metal catalysts, particularly rhodium complexes with chiral bisphosphine ligands, is central to this approach.[1][2][3]

Quantitative Data Summary: Asymmetric Hydrogenation

EntrySubstrate (Dehydromorpholine)Catalyst SystemYield (%)ee (%)Reference
12-Phenyl-dehydromorpholine[Rh(cod)₂]SbF₆ / (R,R,R)-SKP9792[2]
22-(4-Fluorophenyl)-dehydromorpholine[Rh(cod)₂]SbF₆ / (R,R,R)-SKP9592[2]
32-(4-Chlorophenyl)-dehydromorpholine[Rh(cod)₂]SbF₆ / (R,R,R)-SKP9694[2]
42-(o-tolyl)-dehydromorpholine[Rh(cod)₂]SbF₆ / (R,R,R)-SKP9999[2]

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-dehydromorpholine

Materials:

  • 2-Phenyl-dehydromorpholine (1.0 mmol)

  • [Rh(cod)₂]SbF₆ (0.01 mmol, 1 mol%)

  • (R,R,R)-SKP ligand (0.0105 mmol, 1.05 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, to a dried Schlenk tube, add [Rh(cod)₂]SbF₆ (0.01 mmol) and the (R,R,R)-SKP ligand (0.0105 mmol).

  • Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Add the 2-phenyl-dehydromorpholine substrate (1.0 mmol) dissolved in anhydrous DCM (3 mL) to the catalyst solution.

  • Transfer the Schlenk tube to a stainless-steel autoclave.

  • Pressurize the autoclave with hydrogen gas to 30 atm.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the enantiomerically pure 2-phenylmorpholine.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Workflow for Asymmetric Hydrogenation

G sub Prochiral Dehydromorpholine reac Asymmetric Hydrogenation in DCM sub->reac cat Chiral Rh-Bisphosphine Catalyst cat->reac h2 H₂ Gas (30 atm) h2->reac prod Enantiomerically Pure Morpholine Derivative reac->prod G start Aminoalkyne Substrate hydroamination Ti-catalyzed Hydroamination start->hydroamination imine Cyclic Imine Intermediate hydroamination->imine ath Ru-catalyzed Asymmetric Transfer Hydrogenation imine->ath product Enantiopure 3-Substituted Morpholine ath->product G racemate Racemic Morpholine Mixture salt_formation Diastereomeric Salt Formation racemate->salt_formation resolver Chiral Resolving Agent (e.g., Tartaric Acid) resolver->salt_formation separation Fractional Crystallization & Filtration salt_formation->separation less_soluble Less Soluble Diastereomer separation->less_soluble more_soluble More Soluble Diastereomer (in filtrate) separation->more_soluble liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation enantiomer Enantiomerically Pure Morpholine liberation->enantiomer G racemic_alcohol Racemic Morpholine Alcohol reaction Enantioselective Acylation racemic_alcohol->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enzyme Lipase (e.g., CALB) enzyme->reaction products Mixture of Products reaction->products separation Chromatographic Separation products->separation ester Enantiomerically Enriched Ester separation->ester alcohol Enantiomerically Enriched Unreacted Alcohol separation->alcohol

References

Formulation of (4-Benzylmorpholin-2-yl)methanamine for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and application of (4-Benzylmorpholin-2-yl)methanamine in both in vitro and in vivo research settings. Given its structural features, including a morpholine ring, this compound is a candidate for investigation in various biological systems, particularly in neuroscience and oncology.[1][2][3][4][5][6][7] The following protocols are designed to serve as a comprehensive guide for the initial handling, formulation, and experimental use of this compound.

Compound Information

A summary of the essential properties of this compound is presented below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific details.

PropertyValueImportance
Molecular Formula C₁₂H₁₈N₂OEssential for calculating molar concentrations.
Molecular Weight 206.29 g/mol Critical for accurate mass-to-mole conversions.
Appearance White to off-white solidA visual check for compound integrity.
Solubility Limited in water; Soluble in organic solvents (e.g., DMSO, Ethanol)Determines the appropriate solvent for stock solution preparation.
Storage Store at -20°C, protected from light and moisture.Ensures compound stability and longevity.

In Vitro Formulation and Protocols

Preparation of Stock Solutions

For in vitro studies, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a common choice for compounds with limited aqueous solubility.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of a 10 mM solution: 0.010 mol/L x 0.001 L x 206.29 g/mol x 1000 mg/g = 2.06 mg

  • Weighing: Accurately weigh 2.06 mg of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

Note on DMSO Concentration: The final concentration of DMSO in cell-based assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments.

Experimental Workflow: In Vitro Cell Viability Assay (MTT)

The following workflow outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a selected cell line.

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout A Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Compound Dilutions D Add Compound to Wells B->D C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan G->H I Measure Absorbance H->I

Caption: Workflow for an MTT cell viability assay.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all treatment groups and the vehicle control. Replace the old medium with the medium containing the compound or vehicle.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

In Vivo Formulation and Protocols

The formulation of this compound for in vivo studies will depend on the route of administration and the compound's solubility characteristics. Due to its limited water solubility, a co-solvent system or suspension is often necessary.

Vehicle Formulations

The following table provides examples of vehicle formulations that can be tested for the administration of poorly soluble compounds in rodents. The optimal formulation for this compound should be determined through solubility and tolerability studies.

Route of AdministrationVehicle CompositionNotes
Intravenous (IV) 5-10% DMSO, 30-40% PEG300/400, 50-65% Saline or 5% Dextrose in WaterThe percentage of DMSO should be minimized to avoid hemolysis and toxicity. The solution should be clear and free of precipitation.
Oral Gavage (PO) 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water with 0.1-0.2% Tween 80A common suspension vehicle for oral administration. The compound should be micronized for better suspension.
Oral Gavage (PO) 20% Captisol® in water, pH adjustedCaptisol® (a modified cyclodextrin) can enhance the solubility of some compounds.
Intraperitoneal (IP) 5-10% DMSO, 10-20% Solutol® HS 15 or Cremophor® EL, 70-85% SalineCo-solvent systems can be used for IP injections, but potential for irritation should be assessed.

Protocol 3: Preparation of an Intravenous (IV) Formulation (Example)

  • Solubilization: Dissolve the required amount of this compound in the minimum volume of DMSO.

  • Addition of Co-solvent: Add PEG300/400 and mix thoroughly.

  • Aqueous Phase: Slowly add saline or 5% dextrose in water while vortexing to bring the solution to the final volume and concentrations (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Clarity Check: Ensure the final solution is clear and free of any precipitates. If precipitation occurs, the formulation needs to be optimized.

  • Administration: Administer the formulation to the animals at the appropriate dose volume (e.g., 5-10 mL/kg for mice).

Protocol 4: Preparation of an Oral Gavage (PO) Suspension

  • Vehicle Preparation: Prepare a 0.5% methylcellulose solution in water containing 0.2% Tween 80.

  • Compound Addition: Weigh the required amount of micronized this compound.

  • Suspension: Add a small amount of the vehicle to the compound to form a paste. Gradually add the remaining vehicle while triturating or vortexing to create a uniform suspension.

  • Administration: Administer the suspension to the animals using a gavage needle at the appropriate dose volume (e.g., 10 mL/kg for rats).

Experimental Workflow: In Vivo Pharmacokinetic (PK) Study

This workflow illustrates a basic pharmacokinetic study in rodents to determine the compound's profile after IV and PO administration.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Acclimatize Animals C Administer Compound (IV and PO groups) A->C B Prepare IV and PO Formulations B->C D Collect Blood Samples at Timed Intervals C->D E Process Blood to Obtain Plasma D->E F Store Plasma at -80°C E->F G Quantify Compound Concentration (LC-MS/MS) F->G H Pharmacokinetic Analysis G->H I Determine PK Parameters (t½, AUC, Cmax, F%) H->I

Caption: Workflow for a rodent pharmacokinetic study.

Potential Signaling Pathways

Given that morpholine derivatives are frequently investigated for their effects on the central nervous system, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation and is often dysregulated in both cancer and neurological disorders.[5] Another potential area of investigation includes the modulation of neurotransmitter systems, such as the inhibition of monoamine oxidases (MAO) or cholinesterases, which are key targets in the treatment of neurodegenerative diseases.[1][3][8][9]

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Compound This compound Compound->PI3K Inhibits?

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway.

These protocols and application notes are intended to provide a starting point for the investigation of this compound. Optimization of formulations and experimental conditions will be necessary based on the specific research objectives and experimental systems used.

References

Application of Morpholine Derivatives as Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of morpholine and its derivatives as corrosion inhibitors. The information is intended to guide researchers and scientists in evaluating and utilizing these compounds for the protection of various metals in corrosive environments.

Introduction

Morpholine and its derivatives are a significant class of organic corrosion inhibitors, valued for their efficacy, relatively low toxicity, and versatility in various industrial applications.[1][2] Their primary mechanism of action involves the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[3] This adsorption can occur through physisorption, involving electrostatic interactions, or chemisorption, where covalent bonds are formed between the heteroatoms (nitrogen and oxygen) in the morpholine ring and the metal's vacant d-orbitals.[4] The presence of a hydrophobic tail in some derivatives further enhances protection by repelling water and other corrosive species.[3] These compounds are effective for protecting metals such as carbon steel, mild steel, and stainless steel in acidic and saline solutions.[5][6]

Quantitative Data on Inhibition Efficiency

The corrosion inhibition efficiency of various morpholine derivatives has been evaluated under different conditions. The following tables summarize the quantitative data from recent studies.

Table 1: Corrosion Inhibition Efficiency of Morpholine Salts on 20# Steel in 3.5% NaCl Solution [5]

Inhibitor (10 g/L)Corrosion Rate (mm/a)Inhibition Efficiency (%)
Blank0.075-
Morpholine Formate> 0.05< 30
Morpholine Acetate> 0.05< 30
Morpholine Propionate> 0.05< 30
Morpholine Benzoate< 0.01> 85
Morpholine Carbonate< 0.01> 85

Table 2: Corrosion Inhibition Efficiency of Molecular Hybrids Containing Morpholine on AISI 316 Stainless Steel in Simulated Production Water [7][8]

CompoundConcentration (mg/L)Inhibition Efficiency (%)
Naphthoquinone-derivative (1)10085.67
Quinoline-derivative (2)5076.26
Triazine-derivative (3)3066.65

Table 3: Corrosion Inhibition Efficiency of Morpholine-based Inhibitors on Carbon Steel [6][9]

InhibitorCorrosive MediumConcentration (mM)Inhibition Efficiency (%)
i33.5 wt.% NaCl2.094.2
i30.5 M H₂SO₄2.099.7

Table 4: Corrosion Inhibition Efficiency of s-Triazine/anilino-morpholino Derivatives on C-steel in 1 M HCl [10]

CompoundConcentration (ppm)Inhibition Efficiency (%)
110097.8
2 (with bromo substituent)8098.5

Table 5: Corrosion Inhibition Efficiency of Morpholine Carboxamide Derivatives on Mild Steel in HCl Medium at 30 °C [11]

InhibitorConcentration (µM)Inhibition Efficiency (%)
NCMC10 - 5035.6 - 74.9
NCPD10 - 5044.5 - 82.4
NCTC10 - 5052.6 - 90.1

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of morpholine derivatives as corrosion inhibitors are provided below.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.[4]

Materials:

  • Metal coupons (e.g., mild steel, 20# steel) of known dimensions.

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution).

  • Morpholine derivative inhibitor.

  • Analytical balance.

  • Polishing paper (various grades).

  • Acetone, distilled water.

  • Constant temperature water bath.

Protocol:

  • Preparation of Metal Coupons: Mechanically polish the metal coupons with a series of emery papers of different grades, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons (W₁).

  • Immersion: Immerse the weighed coupons in the corrosive solution with and without various concentrations of the morpholine derivative.

  • Incubation: Maintain the setup in a constant temperature water bath for a specified period (e.g., 6, 12, 24 hours).

  • Final Weighing: After the immersion period, remove the coupons, gently clean them with a brush to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where:

      • K = 8.76 × 10⁴ (constant)

      • ΔW = Weight loss (W₁ - W₂) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³[4]

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

      • CR_blank = Corrosion rate in the absence of the inhibitor.

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique is used to study the kinetics of anodic and cathodic corrosion reactions.

Materials:

  • Electrochemical workstation.

  • Three-electrode cell:

    • Working electrode (metal specimen).

    • Reference electrode (e.g., Saturated Calomel Electrode - SCE).

    • Counter electrode (e.g., platinum foil).

  • Corrosive medium with and without the inhibitor.

Protocol:

  • Electrode Preparation: Prepare the working electrode by polishing, rinsing, and drying as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive medium.

  • Open Circuit Potential (OCP): Allow the system to stabilize by measuring the OCP for a period (e.g., 1 hour) until a steady state is reached.[10]

  • Polarization Scan: Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the polarization curve (log current density vs. potential). Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.

  • Calculations:

    • Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where:

      • i_corr_blank = Corrosion current density in the absence of the inhibitor.

      • i_corr_inhibitor = Corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

Materials:

  • Electrochemical workstation with a frequency response analyzer.

  • Three-electrode cell as described for PDP.

  • Corrosive medium with and without the inhibitor.

Protocol:

  • Cell Setup and Stabilization: Prepare the cell and allow the OCP to stabilize as in the PDP method.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 0.1 Hz).[10]

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency). Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and charge transfer resistance (R_ct).

  • Calculations:

    • Inhibition Efficiency (IE %): IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where:

      • R_ct_blank = Charge transfer resistance in the absence of the inhibitor.

      • R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor.

Visualizations

Experimental Workflow for Inhibitor Evaluation

G cluster_prep Preparation cluster_conclusion Conclusion prep_metal Metal Coupon Preparation weight_loss Weight Loss Method prep_metal->weight_loss pdp Potentiodynamic Polarization (PDP) prep_metal->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_metal->eis prep_solution Corrosive Medium & Inhibitor Solution Prep. prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr analyze_tafel Tafel Extrapolation (Ecorr, icorr) pdp->analyze_tafel analyze_eis Equivalent Circuit Modeling (Rct) eis->analyze_eis conclusion Determine Inhibition Mechanism & Efficiency calc_cr->conclusion analyze_tafel->conclusion analyze_eis->conclusion surface_analysis Surface Analysis (SEM, XPS) surface_analysis->conclusion

Caption: Workflow for evaluating corrosion inhibitor performance.[3]

Mechanism of Corrosion Inhibition by Morpholine Derivatives

G cluster_adsorption Adsorption Process metal Metal Surface (e.g., Steel) corrosive Corrosive Environment (H₂O, H⁺, Cl⁻, etc.) corrosive->metal Corrosion Attack inhibitor Morpholine Derivative (in solution) physisorption Physisorption (Electrostatic Interaction) inhibitor->physisorption chemisorption Chemisorption (N, O heteroatoms bond with vacant d-orbitals of metal) inhibitor->chemisorption protective_film Formation of a Protective Adsorbed Film physisorption->protective_film chemisorption->protective_film protective_film->metal Blocks active sites protective_film->corrosive Repels corrosive species corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

Caption: General mechanism of corrosion inhibition by morpholine derivatives.

References

Troubleshooting & Optimization

Improving yield and purity in (4-Benzylmorpholin-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Benzylmorpholin-2-yl)methanamine. The information is presented in a question-and-answer format to directly address potential challenges in improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is a chiral morpholine derivative valuable in pharmaceutical research. Common synthetic strategies generally involve the construction of the morpholine ring followed by the introduction or modification of the aminomethyl group at the C-2 position. A prevalent approach starts from a suitable amino alcohol, which is then N-benzylated and subsequently cyclized. An alternative is the enantioselective synthesis to obtain a specific stereoisomer, which often employs chiral catalysts or auxiliaries.

A generalized synthetic approach can be envisioned in multiple steps, often starting from simpler, commercially available precursors. The key is the strategic formation of the heterocyclic morpholine core and the subsequent functionalization to introduce the aminomethyl group.

Q2: What are the critical parameters to control for achieving high yield and purity?

A2: Several parameters are crucial for optimizing the synthesis of this compound:

  • Starting Material Quality: Ensure the purity of all starting materials and reagents, as impurities can lead to side reactions and complicate purification.

  • Reaction Conditions: Temperature, reaction time, and choice of solvent can significantly impact the reaction outcome. Careful optimization of these parameters for each step is essential.

  • Stoichiometry: Precise control of the molar ratios of reactants is critical to minimize the formation of byproducts.

  • Purification Method: The choice of purification technique is vital for isolating the final product with high purity. Due to the polar nature of the amine, specialized chromatographic techniques may be necessary.

Q3: Is stereochemistry a concern in the synthesis of this compound?

A3: Yes, the carbon at the 2-position of the morpholine ring is a chiral center. Therefore, this compound can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to synthesize a single enantiomer, which requires an enantioselective synthetic route or a resolution step to separate the enantiomers. Research has focused on developing methodologies for the enantioselective synthesis of C2-functionalized morpholines to achieve high enantiomeric excess (% ee).[1]

Troubleshooting Guide

Issue 1: Low Overall Yield

Potential Cause Troubleshooting Steps
Incomplete Reactions Monitor reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, NMR). If the reaction stalls, consider adjusting the temperature, adding more reagent, or extending the reaction time.
Side Reactions Analyze the crude reaction mixture to identify major byproducts. Based on the byproduct structures, modify the reaction conditions to suppress their formation. This could involve changing the solvent, temperature, or using a more selective reagent.
Product Degradation The amine functionality can be sensitive. Ensure that the work-up and purification conditions are not too harsh (e.g., avoid strong acids or bases if the product is unstable).
Loss during Work-up/Purification The polarity of the product can lead to losses during aqueous work-up or chromatography. Optimize extraction and chromatography conditions as detailed in the purification section below.

Issue 2: Low Product Purity and Purification Challenges

Potential Cause Troubleshooting Steps
Co-eluting Impurities in Chromatography Standard silica gel chromatography can be challenging for polar amines due to strong interactions, leading to peak tailing and poor separation. Consider the following: - Amine-Treated Silica: Use silica gel pre-treated with a base like triethylamine to mask acidic silanol groups. - Reversed-Phase Chromatography: Employ reversed-phase HPLC with a mobile phase at a higher pH (if the stationary phase is stable) to improve peak shape. - Ion-Exchange Chromatography: This technique can be effective for purifying charged molecules like protonated amines.
Formation of Diastereomers If the synthesis is not stereospecific and creates a second chiral center, you may obtain a mixture of diastereomers. These can sometimes be separated by careful chromatography (normal or reversed-phase). Chiral chromatography would be needed to separate enantiomers.
Residual Starting Materials or Reagents Optimize the stoichiometry of your reactants. If unreacted starting materials are difficult to separate, consider a chemical quench or a specific extraction procedure to remove them before chromatography.

Experimental Protocols

Step 1: N-Benzylation of a Suitable Amino Alcohol

A suitable starting amino alcohol with a protected precursor to the aminomethyl group is N-benzylated.

  • Reaction: To a solution of the amino alcohol in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Et₃N) followed by benzyl bromide.

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 2: Cyclization to Form the Morpholine Ring

The N-benzylated intermediate is then cyclized to form the morpholine ring. This can often be achieved by an intramolecular Williamson ether synthesis or a similar cyclization reaction.

  • Reaction: The N-benzylated amino alcohol is treated with a reagent to convert the remaining alcohol into a good leaving group (e.g., mesylate or tosylate), followed by treatment with a base to induce intramolecular cyclization.

Step 3: Functional Group Interconversion to the Amine

The precursor group at the C-2 position is converted to the final aminomethyl group. For example, a nitrile group can be reduced to a primary amine.

  • Reaction: Reduction of a nitrile can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Purification: The final product, being a polar amine, often requires specialized purification techniques as outlined in the troubleshooting section.

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Amines

Purification TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal Phase Chromatography (Amine-Treated Silica) Silica gel treated with triethylamineNon-polar/polar organic solvent mixturesImproved peak shape for basic compounds, reduces tailing.May require careful optimization of the mobile phase.
Reversed-Phase Chromatography (High pH) pH-stable C18 or other hydrophobic phaseWater/acetonitrile or methanol with a basic bufferGood for polar compounds, often provides sharp peaks.Requires a pH-stable column and HPLC system.
Ion-Exchange Chromatography Cation exchange resinAqueous buffers with varying pH or salt concentrationHigh selectivity for charged molecules.The product is isolated as a salt, requiring an additional step to obtain the free base.
Supercritical Fluid Chromatography (SFC) Various (chiral and achiral)Supercritical CO₂ with a polar co-solvent (e.g., methanol)Fast separations, reduced solvent consumption.Requires specialized equipment.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound A Amino Alcohol Precursor B N-Benzylation A->B Benzyl Bromide, Base C N-Benzylated Intermediate B->C D Cyclization C->D Induce Cyclization E Protected Morpholine D->E F Deprotection/Functional Group Interconversion E->F G This compound F->G Final Product

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Logic for Low Purity

G cluster_1 Troubleshooting Low Purity cluster_impurities Identify Impurity Type cluster_solutions Implement Solution start Low Purity Observed q1 Analyze Crude Mixture (LC-MS, NMR) start->q1 i1 Unreacted Starting Material q1->i1 Present i2 Side-Reaction Products q1->i2 Present i3 Diastereomers/Enantiomers q1->i3 Present s1 Optimize Stoichiometry/ Reaction Time i1->s1 s2 Modify Reaction Conditions (Temp, Solvent, Reagent) i2->s2 s3 Employ Chiral Separation or Stereoselective Synthesis i3->s3 end High Purity Product s1->end Improved Purity s2->end Improved Purity s3->end Improved Purity

Caption: Logical workflow for troubleshooting low product purity.

References

Troubleshooting common side reactions in morpholine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common side reactions encountered during the synthesis of the morpholine ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory methods for synthesizing the morpholine ring?

The primary industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1] The DEG route is often preferred due to its efficiency.[1]

In the laboratory, common methods include:

  • Dehydration of Diethanolamine: A classic method involving heating diethanolamine with a strong acid.[2][3]

  • From 1,2-Amino Alcohols: Reaction of a 1,2-amino alcohol with reagents like chloroacetyl chloride followed by reduction, or with dihaloethanes.[2][4] A modern, greener approach utilizes ethylene sulfate to achieve selective monoalkylation and subsequent cyclization.[5][6]

  • Palladium-Catalyzed Carboamination: This modern technique involves the intramolecular cyclization of suitable precursors, offering good control over stereochemistry.[7]

Q2: What are the major side reactions and byproducts I should be aware of during morpholine synthesis?

Byproduct formation is a primary challenge in morpholine synthesis. Common side reactions and byproducts include:

  • Incomplete Conversion: Leaving starting materials like 2-(2-aminoethoxy)ethanol (AEE) in the product mixture, particularly in the DEG route.[1]

  • N-Ethylmorpholine Formation: A significant byproduct, especially if feedstock impurities are present.[1]

  • High-Molecular-Weight Condensation Products ("Heavies"): Polymeric byproducts can form, reducing the overall yield.[1]

  • N,N-Dialkylation: When synthesizing substituted morpholines from 1,2-amino alcohols, the desired mono-alkylated product can react further to form undesired dialkylated byproducts.[2]

Troubleshooting Guides

Issue 1: Low Yield in Morpholine Synthesis via Diethanolamine Dehydration

Low yields in this common laboratory synthesis are often due to incomplete reaction, side reactions, or non-optimal conditions.[2]

Troubleshooting Workflow for Low Yield in Diethanolamine Dehydration

G start Low Yield Observed check_reagents Verify Purity of Diethanolamine & Acid start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time) conditions_ok Conditions OK check_conditions->conditions_ok reagents_ok->check_conditions Purity Confirmed modify_protocol Modify Protocol (e.g., Slower Addition, Purification) reagents_ok->modify_protocol Impurities Found optimize_temp Optimize Temperature (150-210°C) conditions_ok->optimize_temp Temp Issue Suspected increase_acid Increase Acid Catalyst Concentration conditions_ok->increase_acid Incomplete Reaction ensure_water_removal Ensure Efficient Water Removal conditions_ok->ensure_water_removal Water Present analyze_byproducts Analyze for Side Products (e.g., via GC-MS) conditions_ok->analyze_byproducts Conditions Optimal improved_yield Improved Yield optimize_temp->improved_yield increase_acid->improved_yield ensure_water_removal->improved_yield analyze_byproducts->modify_protocol modify_protocol->improved_yield

Caption: Troubleshooting workflow for low yields in diethanolamine dehydration.

Potential Causes & Solutions:

  • Insufficient Acid Catalyst: The acid is crucial for dehydration and cyclization. An inadequate amount will lead to a slow and incomplete reaction.[2]

    • Solution: Ensure the correct stoichiometry of the acid catalyst as specified in the protocol.

  • Suboptimal Temperature: High temperatures (typically 150-210°C) are required to drive off water and facilitate ring closure.[3] Temperatures that are too low will result in an incomplete reaction, while excessive heat can cause decomposition.

    • Solution: Carefully monitor and control the internal reaction temperature. A temperature of 200-210°C maintained for several hours is often effective.[3]

  • Inefficient Water Removal: The presence of water can inhibit the forward reaction.[1]

    • Solution: Use an efficient distillation setup to remove water as it is formed, driving the reaction equilibrium towards the product.

Issue 2: Formation of N,N-Dialkylated Byproducts

When preparing substituted morpholines from 1,2-amino alcohols, achieving selective mono-N-alkylation can be challenging. The initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to undesired dialkylation.[2]

Strategies to Promote Selective Mono-N-Alkylation

G start Dialkylation Observed strategy1 Slow Addition of Alkylating Agent start->strategy1 strategy2 Use Bulky Alkylating Agent start->strategy2 strategy3 Use Ethylene Sulfate (Green Alternative) start->strategy3 outcome Selective Mono-Alkylation strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Strategies to mitigate N,N-dialkylation side reactions.

Potential Causes & Solutions:

  • High Concentration of Alkylating Agent: A high concentration of the alkylating agent increases the likelihood of the mono-alkylated product reacting again.

    • Solution: Add the alkylating agent slowly and at a low temperature to maintain a low concentration, favoring the reaction with the more abundant primary amine.[2]

  • Reactive Alkylating Agent and Mono-alkylated Product: The formed secondary amine may be as reactive or more reactive than the starting primary amine.

    • Solution 1: Use a bulky alkylating agent. Steric hindrance can disfavor the second alkylation step.[2]

    • Solution 2: Employ a modern, highly selective alkylating agent like ethylene sulfate, which has been shown to provide clean mono-alkylation products.[5][6]

Quantitative Data Summary

The following table, adapted from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrates the effect of temperature on byproduct formation.

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)N-Ethylmorpholine (%)Other Byproducts (%)
18065.225.13.56.2
20078.512.34.84.4
22085.15.95.33.7
24082.34.17.95.7
Data adapted from U.S. Patent 4,647,663 as presented in a technical guide.[1] Product distribution is given in gas chromatograph area percent.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the acid-catalyzed dehydration of diethanolamine.[3]

Reaction Scheme

G cluster_reaction Reaction cluster_workup Workup & Purification Diethanolamine Diethanolamine Heat Heat (200-210°C, 15h) - H₂O Diethanolamine->Heat MorpholineHCl Morpholine Hydrochloride Diethanolamine->MorpholineHCl + HCl HCl (conc.) HCl->Heat HCl->MorpholineHCl Heat->MorpholineHCl Distillation Distillation MorpholineHCl->Distillation CrudeMorpholine Crude Morpholine MorpholineHCl->CrudeMorpholine Freebasing & Distillation CaO CaO CaO->Distillation CaO->CrudeMorpholine + Distillation->CrudeMorpholine KOH_Na Drying (KOH) Purification (Na, Distillation) CrudeMorpholine->KOH_Na PureMorpholine Pure Morpholine CrudeMorpholine->PureMorpholine Drying & Purification KOH_Na->PureMorpholine

Caption: Workflow for morpholine synthesis from diethanolamine.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[3]

  • Acidification: Carefully add concentrated hydrochloric acid (approx. 50-60 mL) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[3]

  • Dehydration and Cyclization: Heat the diethanolamine hydrochloride solution to drive off the water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will darken over time.[3]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[3]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[3]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[3]

  • Drying and Purification: Dry the crude morpholine by stirring it over potassium hydroxide (20 g) for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[2]

  • Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C. A typical yield is between 35-50%.[3]

Protocol 2: Synthesis of a Morpholinone from a 1,2-Amino Alcohol

This protocol describes the formation of a morpholinone, a common intermediate that can be reduced to the corresponding morpholine. This method avoids the issue of N,N-dialkylation.

Procedure:

  • Reaction Setup: Dissolve the 1,2-amino alcohol in a suitable solvent system (e.g., dichloromethane and water).[2]

  • Acylation: Cool the solution and add chloroacetyl chloride and an aqueous solution of sodium hydroxide. Stir at room temperature for 30 minutes.[2][4]

  • Cyclization: Add an aqueous solution of potassium hydroxide and a co-solvent like isopropanol. Stir at room temperature for 2 hours to effect cyclization to the morpholinone.[2][4]

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and purify the morpholinone by chromatography or recrystallization.[2]

  • Reduction (Optional): The purified morpholinone can be reduced to the corresponding morpholine using a suitable reducing agent like borane tetrahydrofuran complex (BH₃·THF).[2][4]

Protocol 3: General Procedure for Palladium-Catalyzed Morpholine Synthesis

This protocol outlines a general approach for a Suzuki-Miyaura coupling to functionalize a morpholine-containing precursor, illustrating the conditions often used in palladium-catalyzed reactions for ring formation.

Procedure:

  • Reaction Setup: In a reaction vessel, combine the halogenated precursor, the boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[8]

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(dba)₂ (5 mol%), and a suitable ligand, for example, tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 10 mol%).[8]

  • Solvent Addition: Add a degassed mixture of a suitable solvent like tetrahydrofuran (THF) and water.[8]

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80°C).[8]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.[8]

References

Technical Support Center: Optimization of Reaction Conditions for Catalytic Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the optimization of reaction conditions for catalytic asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when a catalytic asymmetric reaction is not providing the expected enantioselectivity?

When faced with low enantioselectivity, a systematic investigation is crucial. The first steps should involve verifying the accuracy of your analytical method (e.g., chiral HPLC or GC) to ensure the observed low enantiomeric excess (ee) is not an artifact of the measurement. Subsequently, scrutinize the purity of all reagents, including the substrate, solvent, and the catalyst itself, as trace impurities can have a significant detrimental effect on the reaction's stereochemical outcome.[1]

Q2: How does the solvent choice impact the outcome of an asymmetric reaction?

The solvent is a critical parameter that can profoundly influence both the reactivity and enantioselectivity of a reaction.[2][3] It can affect the stability and conformation of the catalyst-substrate complex and the transition states leading to the different enantiomers.[4] Solvent polarity, viscosity, and coordinating ability can all play a role. For instance, in some reactions, a switch from a nonpolar to a polar solvent can even lead to a reversal of the sense of enantioselection.[4] Therefore, a solvent screen is a vital part of reaction optimization.

Q3: Can temperature variations affect the enantioselectivity of my reaction?

Yes, temperature is a key factor in controlling enantioselectivity.[3][5] Generally, lower reaction temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4] However, this often comes at the cost of a slower reaction rate. Conversely, increasing the temperature can sometimes improve the reaction rate but may decrease the enantioselectivity.[6] In some rare cases, a change in temperature can even reverse the enantioselectivity of a reaction.[3][7]

Q4: What are the common causes of catalyst deactivation in asymmetric synthesis?

Catalyst deactivation can lead to incomplete reactions and low yields.[8] Common causes include:

  • Poisoning: Impurities in the substrate or solvent, such as sulfur or phosphorus compounds, can irreversibly bind to the catalyst's active sites.[9]

  • Fouling: The deposition of byproducts or polymeric material on the catalyst surface can block active sites.[9]

  • Sintering: At high temperatures, metal particles in heterogeneous catalysts can agglomerate, reducing the active surface area.[9]

  • Thermal Degradation: High temperatures can cause structural changes in the catalyst, leading to a loss of activity.[9]

  • Oxidation/Reduction: For metal-based catalysts, changes in the oxidation state of the metal center can render the catalyst inactive.[10]

Q5: How can I improve the reproducibility of my asymmetric catalysis experiments?

Poor reproducibility is a common challenge.[1] To improve it, focus on the following:

  • Reagent Purity: Use reagents of consistent and high purity.

  • Inert Atmosphere: For air- and moisture-sensitive reactions, ensure rigorous exclusion of oxygen and water using a glovebox or Schlenk line techniques.[1]

  • Temperature Control: Maintain precise and consistent temperature control throughout the reaction.

  • Stirring: Ensure efficient and consistent stirring to avoid concentration and temperature gradients, especially during scale-up.[4]

  • Standardized Procedures: Follow a detailed and consistent experimental protocol for every reaction.

Troubleshooting Guides

Guide 1: Troubleshooting Low Enantioselectivity

This guide provides a step-by-step approach to diagnosing and resolving low enantiomeric excess (ee).

Troubleshooting_Low_ee start Low Enantioselectivity Observed analytical Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytical reagents Step 2: Scrutinize Reagents & Catalyst Purity analytical->reagents Method Validated sub_analytical Is the method validated? Are peaks well-resolved? analytical->sub_analytical conditions Step 3: Evaluate Reaction Conditions reagents->conditions Reagents Pure sub_reagents Are substrate, solvent, and catalyst pure? Is the catalyst active? reagents->sub_reagents resolution High Enantioselectivity Achieved conditions->resolution Conditions Optimized sub_conditions Have temperature, solvent, concentration, and ligand/metal ratio been optimized? conditions->sub_conditions sub_analytical->reagents Yes action_analytical Validate method. Optimize separation conditions. sub_analytical->action_analytical No sub_reagents->conditions Yes action_reagents Purify reagents. Synthesize/procure fresh catalyst. sub_reagents->action_reagents No sub_conditions->resolution Yes action_conditions Screen solvents. Optimize temperature and concentration. sub_conditions->action_conditions No action_analytical->analytical Re-evaluate action_reagents->reagents Re-evaluate action_conditions->conditions Re-evaluate

Caption: Decision tree for troubleshooting catalyst deactivation.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Proline-Catalyzed Aldol Reaction
EntrySolventDielectric Constant (ε)Yield (%)ee (%)
1Dichloromethane9.19576
2Tetrahydrofuran7.69285
3Toluene2.49892
4Hexane1.98595

Data is illustrative and compiled from general trends observed in organocatalysis. Actual results will vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Temperature on Enantioselectivity in an Asymmetric Hydrogenation
EntryTemperature (°C)Time (h)Conversion (%)ee (%)
1506>9992
22512>9997
3024>9999
4-204895>99

This table represents a typical trend where lower temperatures lead to higher enantioselectivity but require longer reaction times. Data is generalized from multiple sources. [5][6]

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions in Asymmetric Hydrogenation

This protocol outlines a general workflow for optimizing an asymmetric hydrogenation reaction.

dot

Experimental_Workflow start Start: Reaction Optimization prep 1. Catalyst and Ligand Preparation/ Procurement and Characterization start->prep setup 2. Reaction Setup under Inert Atmosphere (Glovebox or Schlenk Line) prep->setup reagents 3. Addition of Substrate, Solvent, and Catalyst Precursor setup->reagents h2 4. Pressurize with Hydrogen reagents->h2 reaction 5. Stir at Controlled Temperature h2->reaction monitoring 6. Monitor Reaction Progress (TLC, GC, or HPLC) reaction->monitoring workup 7. Reaction Quench and Work-up monitoring->workup analysis 8. Product Purification and Chiral Analysis (HPLC/GC) workup->analysis optimization 9. Analyze Results and Iterate on Conditions (Solvent, Temp, Pressure, Ligand) analysis->optimization optimization->setup Iterate end End: Optimized Conditions optimization->end

Caption: General experimental workflow for optimizing asymmetric hydrogenation.

Detailed Steps:

  • Catalyst Preparation:

    • If preparing the catalyst in-house, ensure all glassware is flame-dried and the synthesis is performed under an inert atmosphere.

    • Thoroughly characterize the catalyst and chiral ligand using appropriate analytical techniques (e.g., NMR, mass spectrometry, elemental analysis) to confirm purity and identity.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or a vial in a glovebox, add the chiral ligand and the metal precursor.

    • Add the desired anhydrous, degassed solvent.

    • Stir the mixture at room temperature for the specified time to allow for catalyst formation.

  • Reaction Execution:

    • Add the substrate to the catalyst solution.

    • Seal the reaction vessel and, if using a Schlenk line, purge with hydrogen gas.

    • Pressurize the vessel to the desired hydrogen pressure.

    • Place the reaction in a temperature-controlled bath and stir for the designated time.

  • Analysis:

    • After the reaction is complete, carefully vent the hydrogen pressure.

    • Take an aliquot of the reaction mixture for analysis of conversion (e.g., by GC or ¹H NMR) and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: Catalyst Purity and Activity Check

Before embarking on extensive optimization, it is crucial to ensure the catalyst is pure and active.

  • Purity Assessment:

    • NMR Spectroscopy: For organometallic catalysts and organic ligands, ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure and detecting impurities.

    • Elemental Analysis: This provides the elemental composition of the catalyst, which can help confirm its identity and purity.

    • X-ray Crystallography: For crystalline catalysts, this provides unambiguous structural information.

  • Activity Test:

    • Perform a small-scale test reaction using a known, reliable substrate for the catalyst system.

    • Run the reaction under previously reported or standard conditions.

    • Compare the observed conversion and enantioselectivity to the expected values from the literature to confirm the catalyst's activity. I[1]f the activity is significantly lower, consider preparing a fresh batch or obtaining a new lot of the catalyst.

References

Strategies to overcome low reactivity of dehydromorpholine substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of dehydromorpholine substrates in cross-coupling reactions.

Troubleshooting Guide: Overcoming Low Reactivity in Cross-Coupling Reactions

Dehydromorpholine and its derivatives are valuable building blocks in medicinal chemistry. However, their inherent electronic properties can lead to low reactivity in common cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. This guide provides strategies to overcome these challenges.

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling with an N-Boc-dehydromorpholine substrate and an aryl boronic acid, but you observe low to no product formation.

Possible Causes and Solutions:

  • Insufficient Catalyst Activity: The electron-deficient nature of the enamide double bond in dehydromorpholine can make oxidative addition of the palladium catalyst challenging.

    • Solution 1: Choice of Palladium Precatalyst and Ligand: Employ more electron-rich and bulky phosphine ligands that are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as SPhos, RuPhos, and XPhos have shown success in challenging coupling reactions. For instance, using a catalyst system of Pd(OAc)₂ with a bulky biarylphosphine ligand can be effective.

    • Solution 2: Catalyst Loading: Increase the catalyst loading. For challenging substrates, loadings of 5-10 mol% of the palladium precatalyst may be necessary to achieve reasonable conversion.

  • Inappropriate Base: The choice of base is critical in Suzuki-Miyaura couplings as it is involved in the transmetalation step.

    • Solution 1: Stronger, Non-Nucleophilic Bases: Use stronger bases such as K₃PO₄ or Cs₂CO₃. These bases can facilitate the formation of the more reactive boronate species.

    • Solution 2: Anhydrous Conditions: For some Suzuki-Miyaura reactions, particularly with heteroaryl substrates, anhydrous conditions can be beneficial. The use of a soluble base like potassium trimethylsilanolate (TMSOK) under anhydrous conditions has been shown to be effective.

  • Solvent Effects: The solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates.

    • Solution 1: Polar Aprotic Solvents: Use polar aprotic solvents such as dioxane, THF, or DMF. A mixture of a polar aprotic solvent with a small amount of water can sometimes be beneficial for the dissolution of the base and boronic acid.

    • Solution 2: Additives to Enhance Solubility: The addition of trimethyl borate can enhance reaction rates by solubilizing in situ-generated boronate complexes and preventing catalyst poisoning.

Problem 2: Poor Yields in Heck Reactions

You are performing a Heck reaction between N-Boc-dehydromorpholine and an aryl halide, but the yield of the desired arylated product is low.

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions: Heck reactions are sensitive to various parameters, and optimization is often required for electron-deficient alkenes like dehydromorpholine.

    • Solution 1: High-Temperature Conditions: Heck reactions often require elevated temperatures to proceed efficiently. Consider increasing the reaction temperature to 100-140 °C.

    • Solution 2: Ligand Choice: While some Heck reactions can be performed ligand-free, the use of phosphine ligands can improve catalyst stability and product yields. For electron-deficient substrates, ligands such as P(tBu)₃ or bulky N-heterocyclic carbenes (NHCs) can be effective.

    • Solution 3: Base Selection: Organic bases like triethylamine (NEt₃) or inorganic bases such as NaOAc or K₂CO₃ are commonly used. The choice of base can impact the regeneration of the active Pd(0) catalyst.

  • Side Reactions: Undesired side reactions, such as catalyst decomposition (formation of palladium black) or isomerization of the double bond, can reduce the yield of the desired product.

    • Solution 1: Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst oxidation and decomposition.

    • Solution 2: Additives: The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve yields in Heck reactions.

Frequently Asked Questions (FAQs)

Q1: Why are dehydromorpholine substrates considered to have low reactivity?

Dehydromorpholine is a cyclic enamide. The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, which reduces the electron density of the double bond. This electron-deficient nature makes the double bond less nucleophilic and therefore less reactive towards electrophilic reagents and in catalytic cycles that involve oxidative addition of a metal to the double bond.

Q2: What is a good starting point for optimizing a Suzuki-Miyaura reaction with a dehydromorpholine derivative?

A good starting point would be to use a palladium precatalyst like Pd(OAc)₂ or a pre-formed catalyst with a bulky biarylphosphine ligand (e.g., SPhos G3 precatalyst). Use K₃PO₄ as the base and a solvent system like dioxane/water. Start with a reaction temperature of 80-100 °C.

Q3: Can I use direct C-H arylation as an alternative to Suzuki or Heck reactions for functionalizing dehydromorpholine?

Yes, direct C-H arylation is a promising strategy. Palladium-catalyzed direct C-H arylation of cyclic enamides has been reported. This approach avoids the need to pre-functionalize the dehydromorpholine substrate. Reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (if starting from a C-H bond), and often a directing group or a specific ligand to control regioselectivity.

Q4: Are there any specific safety precautions I should take when working with these reactions?

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. It is important to handle them in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon) when necessary. Solvents like dioxane and DMF have their own specific handling precautions. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for cross-coupling reactions of cyclic enamides, which can serve as a starting point for optimizing reactions with dehydromorpholine substrates.

Table 1: Suzuki-Miyaura Coupling of Cyclic Enamides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Dioxane/H₂O1001270-90
Pd₂(dba)₃ (2.5)RuPhos (5)Cs₂CO₃ (2)Toluene1101665-85
XPhos Pd G3 (5)-K₂CO₃ (3)THF802475-95

Table 2: Heck Reaction of Cyclic Enamides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)P(o-tolyl)₃ (10)NEt₃ (3)DMF1202460-80
PdCl₂(PPh₃)₂ (5)-NaOAc (2)DMA1301855-75
Pd(OAc)₂ (10)-K₂CO₃ (2)NMP1401250-70

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-Dehydromorpholine

  • To an oven-dried Schlenk tube, add N-Boc-dehydromorpholine (1.0 equiv.), aryl boronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add Pd(OAc)₂ (0.05 equiv.) and SPhos (0.10 equiv.).

  • Add anhydrous dioxane (to make a 0.1 M solution with respect to the dehydromorpholine) and water (10% v/v of dioxane).

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction of N-Boc-Dehydromorpholine

  • To an oven-dried, sealable reaction vessel, add N-Boc-dehydromorpholine (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), and P(o-tolyl)₃ (0.10 equiv.).

  • Add anhydrous DMF (to make a 0.2 M solution) and triethylamine (3.0 equiv.).

  • Seal the vessel and heat the reaction mixture at 120 °C with stirring for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm pd2_b R¹-Pd(II)L₂-R² tm->pd2_b re Reductive Elimination pd2_b->re re->pd0 Catalyst Regeneration product R¹-R² re->product aryl_halide R¹-X (Dehydromorpholine Derivative) aryl_halide->oa boronic_acid R²-B(OR)₂ boronic_acid->tm base Base base->tm

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow cluster_params Optimization Parameters cluster_sides Mitigation Strategies start Start: Low Yield in Heck Reaction check_conditions Review Reaction Conditions start->check_conditions temp Increase Temperature (120-140 °C) check_conditions->temp Sub-optimal? ligand Change Ligand (e.g., P(tBu)₃, NHC) check_conditions->ligand base Screen Bases (NEt₃, K₂CO₃, NaOAc) check_conditions->base troubleshoot_sides Address Side Reactions temp->troubleshoot_sides ligand->troubleshoot_sides base->troubleshoot_sides degas Thoroughly Degas Solvent and Reagents troubleshoot_sides->degas Decomposition? additives Use Additives (e.g., TBAB) troubleshoot_sides->additives Inefficient? end Improved Yield degas->end additives->end

Technical Support Center: Purification of Chiral Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral morpholine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for chiral morpholine intermediates?

A1: The most common and effective techniques for purifying chiral morpholine intermediates include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), Supercritical Fluid Chromatography (SFC), and diastereomeric salt resolution followed by crystallization. The choice of method depends on the scale of the purification, the properties of the intermediate, and the desired purity and enantiomeric excess (ee).[1][2]

Q2: My morpholine-containing compound shows significant peak tailing during silica gel chromatography. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like morpholines on silica gel is typically caused by strong interactions between the basic nitrogen atom of the morpholine ring and acidic silanol groups on the silica surface.[3][4] This can lead to poor separation and low recovery. To mitigate this, add a basic modifier such as triethylamine (0.1-2%) or ammonia (in methanol) to your mobile phase.[3] These additives neutralize the acidic sites on the silica gel, leading to improved peak shape.

Q3: During crystallization of my chiral morpholine intermediate salt, the compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[5] This often happens if the solution is too concentrated, cooled too quickly, or if the melting point of the compound is lower than the solution temperature.[3][5] To resolve this, try using a more dilute solution, cooling the solution at a much slower rate, or changing the solvent system to one with a lower boiling point or different polarity.[3][4]

Q4: How can I determine the enantiomeric excess (ee) of my purified chiral morpholine intermediate?

A4: The enantiomeric excess is a critical measure of purity for chiral compounds.[6] It is most commonly determined using chiral HPLC.[7] This technique can separate the two enantiomers, and the ratio of their peak areas can be used to calculate the ee. Other methods include fluorescence-based assays and advanced techniques like mass spectrometry.[8][9]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for chiral separations?

A5: SFC is gaining popularity as a "green" and efficient alternative to HPLC for chiral separations.[1][10] Its main advantages include faster run times, reduced consumption of organic solvents (as it primarily uses supercritical CO2 as the mobile phase), and often provides unique selectivity compared to HPLC.[1][11] This can lead to significant savings in time and resources, especially for preparative scale purifications.

Troubleshooting Guides

Chiral HPLC/SFC Purification
ProblemPotential CauseSuggested Solution
Poor resolution of enantiomers Suboptimal mobile phase composition.Systematically vary the ratio of the mobile phase components (e.g., hexane/alcohol).[12]
Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptides).[12]
High flow rate.Lower the flow rate to increase the interaction time between the analyte and the CSP.[13]
Poor peak shape (tailing) Strong interaction with the stationary phase.For basic morpholine compounds, add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-1%).[3][12]
Column overload.Reduce the sample concentration or injection volume.[13]
Low recovery of the compound Irreversible adsorption to the stationary phase.Use a deactivated stationary phase or add a basic modifier to the eluent.[3]
Compound instability.Assess if the compound is degrading on the column; consider milder conditions or a different stationary phase.
Diastereomeric Salt Crystallization
ProblemPotential CauseSuggested Solution
No crystal formation Solution is not supersaturated.Concentrate the solution by slowly evaporating some of the solvent.[3]
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.[3]
"Oiling out" instead of crystallization Solution is too concentrated or cooled too quickly.Use a more dilute solution and allow for very slow cooling.[3][5]
Inappropriate solvent.Screen different solvents or solvent mixtures to find a system where the salt has moderate solubility at high temperatures and low solubility at low temperatures.[4]
Low diastereomeric excess (de) Incomplete separation of diastereomers.Perform a second recrystallization, potentially from a different solvent system.
Co-crystallization of the undesired diastereomer.Optimize crystallization conditions (temperature, cooling rate, solvent) to favor the crystallization of only the desired diastereomer.

Experimental Protocols

General Protocol for Chiral HPLC Method Development
  • Column Selection: Begin by screening a set of chiral stationary phases (CSPs) with broad applicability, such as those based on polysaccharide derivatives (e.g., Chiralpak® series) or macrocyclic glycopeptides (e.g., CHIROBIOTIC® series).[12]

  • Mobile Phase Screening: For normal-phase chromatography, start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[12] For a basic compound like a morpholine intermediate, add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.[12]

  • Optimization: Once initial separation is achieved, optimize the resolution by adjusting the mobile phase composition (e.g., varying the percentage of the alcohol modifier), flow rate, and column temperature.[12][13]

  • Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

General Protocol for Diastereomeric Salt Resolution
  • Resolving Agent Selection: Choose a readily available and enantiomerically pure chiral resolving agent that can form a salt with the morpholine intermediate. For basic morpholines, chiral acids like tartaric acid or mandelic acid are suitable choices.[14]

  • Salt Formation: Dissolve the racemic morpholine intermediate in a suitable solvent. Add an equimolar amount of the chiral resolving agent.

  • Crystallization: The diastereomeric salts will have different solubilities.[15] Induce crystallization by cooling the solution, concentrating it, or adding an anti-solvent. The less soluble diastereomer will crystallize out first.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO3 solution) to liberate the enantiomerically enriched morpholine free base.

  • Analysis: Determine the enantiomeric excess of the recovered morpholine intermediate using chiral HPLC.

Visualizations

Purification_Workflow cluster_start Start: Racemic Morpholine Intermediate cluster_decision Method Selection cluster_methods Purification Techniques cluster_analysis Analysis and Final Product start Racemic Mixture decision Select Purification Method start->decision sfc Preparative SFC decision->sfc Small to medium scale, fast separation needed hplc Preparative HPLC decision->hplc High resolution needed, established in-house methods salt Diastereomeric Salt Resolution decision->salt Large scale, cost-effective analysis Analyze Enantiomeric Excess (ee) (Chiral HPLC) sfc->analysis hplc->analysis salt->analysis product Enantiomerically Pure Intermediate analysis->product ee > 99%

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting_HPLC problem Poor Peak Shape (Tailing) in Chiral HPLC cause1 Strong interaction with acidic silanol groups? problem->cause1 solution1 Add basic modifier (e.g., 0.1% DEA) to mobile phase cause1->solution1 Yes cause2 Column overload? cause1->cause2 No end Improved Peak Shape solution1->end solution2 Reduce sample concentration or injection volume cause2->solution2 Yes cause3 Inappropriate mobile phase? cause2->cause3 No solution2->end solution3 Optimize mobile phase composition (e.g., alcohol %) cause3->solution3 Yes solution3->end

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up morpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine? A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst. The DEG route is now more common due to its efficiency and avoidance of large salt byproducts.

Q2: Which catalysts are typically employed in the diethylene glycol (DEG) route? A2: The DEG route utilizes hydrogenation catalysts to facilitate the reaction. Common catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina carrier. The choice of catalyst is critical as it significantly influences reaction selectivity and overall yield.

Q3: What are the major side reactions and byproducts to anticipate during scale-up? A3: Byproduct formation is a key challenge in morpholine synthesis. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its incomplete conversion can contaminate the final product. N-ethylmorpholine is another significant byproduct. Additionally, high-molecular-weight condensation products, often referred to as "heavies," can form, which reduces the yield. In the older DEA route, the use of sulfuric acid results in large quantities of sodium sulfate after neutralization, creating a significant disposal issue.

Q4: What are the typical yields for morpholine synthesis at an industrial scale? A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route that use oleum have reported yields as high as 90-95%. For the more modern DEG route, the conversion of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.

Q5: What are the key safety concerns when scaling up morpholine synthesis? A5: The DEG route involves high temperatures (150-400°C) and pressures (30-400 atmospheres), requiring robust engineering controls and specialized reactor systems. The process also uses hydrogen and ammonia, which are flammable and toxic, respectively. The DEA route involves handling large quantities of corrosive concentrated sulfuric acid. A thorough process hazard analysis (PHA) is critical before any scale-up operation.

Troubleshooting Guide

Problem: Low Product Yield

Q: My morpholine yield is significantly lower than expected after scaling up. What are the likely causes and how can I troubleshoot this? A: Low yield is a common scale-up problem and can stem from several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities (like sulfur compounds) in the feedstock or fouled by high-molecular-weight byproducts.

    • Solution: Ensure high purity of all starting materials (DEG/DEA, ammonia). Analyze the catalyst for poisons or surface deposits. Consider implementing a catalyst regeneration protocol or replacing the catalyst bed.

  • Inefficient Water Removal (DEA Route): In the dehydration of DEA, the presence of water can inhibit the forward reaction and shift the equilibrium away from the product.

    • Solution: Improve the efficiency of your distillation or water-trapping apparatus to effectively drive the reaction to completion.

  • Incorrect Reaction Conditions: Temperature, pressure, and reactant ratios that worked at the lab scale may not be optimal at a larger scale due to changes in heat and mass transfer.

    • Solution: Methodically re-optimize reaction conditions. For the DEG route, ensure the molar ratio of ammonia to DEG is optimal, as an excess of ammonia can significantly increase yields. Also, verify that the hydrogen partial pressure is sufficient to maintain catalyst activity.

  • Poor Mixing: Inconsistent mixing in a larger reactor can lead to localized temperature gradients and concentration differences, promoting side reactions.

    • Solution: Evaluate the reactor's mixing efficiency. If possible, adjust the impeller speed or design to ensure homogeneity.

Problem: High Levels of Impurities and Byproducts

Q: My final product is contaminated with significant levels of byproducts like 2-(2-aminoethoxy)ethanol (AEE) and other "heavies". How can I improve product purity? A: High byproduct formation is typically linked to reaction conditions and reactant stoichiometry.

  • Sub-optimal Temperature: The reaction temperature directly influences the formation of various byproducts.

    • Solution: Adjust the reaction temperature. As shown in the data below, lower temperatures may favor the formation of intermediates like AEE, while excessively high temperatures can lead to "heavies." A carefully controlled temperature profile is crucial.

  • Incorrect Reactant Ratios: The ratio of ammonia to other reactants is critical for selectivity.

    • Solution: In the DEG process, low molar ratios of ammonia to hydrogen can lead to an increase in the formation of heavy ends. It is believed that lower ammonia concentration in the liquid phase allows residual morpholine to react further. Adjusting this ratio to between 6:1 and 32:1 is often preferred.

  • Insufficient Hydrogen (DEG Route): Hydrogen plays a key role in maintaining catalyst activity and selectivity.

    • Solution: Ensure adequate hydrogen pressure is maintained throughout the reaction as per the optimized process parameters.

Problem: Purification Challenges at Scale

Q: I am facing difficulties with the purification of my morpholine product during scale-up. What strategies can I employ? A: Purification can become more complex at larger scales.

  • Chromatography Issues: The basic nature of morpholine can cause it to interact strongly with acidic silica gel, leading to poor separation, peak tailing, and low recovery.

    • Solution: Add a basic modifier, such as 0.1-2% triethylamine, to the eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.

  • Extraction Inefficiency: Morpholine's water solubility can make it difficult to extract efficiently from aqueous workups.

    • Solution: Employ the "salting out" technique by adding a salt like NaCl to the aqueous layer to decrease the solubility of morpholine and drive it into the organic phase. Additionally, adjusting the pH of the aqueous layer to be more basic will ensure the morpholine is in its less water-soluble free base form.

  • Crystallization Failure: The presence of impurities or high solubility can inhibit the crystallization of morpholine derivatives.

    • Solution: Ensure the crude product is sufficiently pure before attempting crystallization. Experiment with different solvent systems, including anti-solvents, to induce precipitation.

Data Presentation

Table 1: Comparison of Industrial Morpholine Synthesis Routes

FeatureDiethanolamine (DEA) DehydrationDiethylene Glycol (DEG) Amination
Primary Reactants Diethanolamine, Sulfuric AcidDiethylene Glycol, Ammonia, Hydrogen
Catalyst Strong Acid (e.g., H₂SO₄)Hydrogenation Catalyst (e.g., Ni, Cu, Co)
Typical Temperature 150 - 200°C150 - 400°C
Typical Pressure AtmosphericHigh Pressure (30 - 400 atm)
Advantages Simpler pressure requirementsHigher efficiency, avoids large salt byproduct
Disadvantages Generates large amounts of Na₂SO₄ wasteRequires high-pressure equipment, flammable H₂ gas

Table 2: Effect of Temperature on Product Distribution in DEG Route

Temperature (°C)Diethylene Glycol (%)2-(2-aminoethoxy)ethanol (%)Morpholine (%)Heavies (%)
16065.128.36.10.5
18044.936.517.41.2
20025.334.137.82.8
22014.123.556.26.2
2408.912.168.510.5

Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine

This protocol describes the dehydration of diethanolamine using a strong acid.

  • Reaction Setup: In a round-bottom flask equipped with a thermometer, addition funnel, and distillation apparatus, add 62.5 g of diethanolamine.

  • Acid Addition: Slowly and carefully add 75 g of 70% sulfuric acid to the diethanolamine. The reaction is highly exothermic, and the temperature should be controlled.

  • Dehydration: Heat the mixture to 180-200°C. Water will begin to distill off as it is formed, driving the cyclization reaction. Continue heating until water distillation ceases.

  • Neutralization and Isolation: Allow the reaction mixture to cool. Carefully neutralize the mixture with a strong base, such as sodium hydroxide, to a pH of ~11. This will generate significant amounts of sodium sulfate.

  • Distillation: Perform a fractional distillation of the neutralized mixture. Collect the fraction boiling between 126-129°C, which corresponds to pure morpholine.

  • Drying and Purification: For anhydrous morpholine, dry the collected fraction over potassium hydroxide pellets for 30-60 minutes, decant, and reflux over a small amount of sodium metal for one hour, followed by a final distillation.

Visual Workflow Guides

DEA Diethanolamine (DEA) Dehydration Acid-Catalyzed Dehydration DEA->Dehydration DEG Diethylene Glycol (DEG) Amination Reductive Amination DEG->Amination H2SO4 Sulfuric Acid H2SO4->Dehydration Ammonia Ammonia + H2 Ammonia->Amination Catalyst Hydrogenation Catalyst (Ni, Co, Cu) Catalyst->Amination Morpholine1 Morpholine Dehydration->Morpholine1 Waste Na2SO4 Byproduct Dehydration->Waste Morpholine2 Morpholine Amination->Morpholine2

Caption: Primary industrial synthesis routes for morpholine.

Start Low Yield Observed Check_Purity Check Feedstock Purity Start->Check_Purity Impure Feedstock Impure? Check_Purity->Impure Purify Purify Starting Materials Impure->Purify Yes Check_Catalyst Evaluate Catalyst Activity Impure->Check_Catalyst No Purify->Check_Catalyst Deactivated Catalyst Deactivated? Check_Catalyst->Deactivated Regenerate Regenerate or Replace Catalyst Deactivated->Regenerate Yes Check_Conditions Review Reaction Conditions (Temp, Pressure, Ratios) Deactivated->Check_Conditions No Regenerate->Check_Conditions Optimal Conditions Optimal? Check_Conditions->Optimal Optimize Re-optimize Conditions for Scale Optimal->Optimize No End Yield Improved Optimal->End Yes Optimize->End

Caption: Logical workflow for troubleshooting low yield.

Technical Support Center: Enhancing Aqueous Solubility of Morpholine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the enhancement of aqueous solubility for drug candidates containing a morpholine moiety.

Frequently Asked Questions (FAQs)

Q1: Why is the morpholine moiety often included in drug candidates, and how does it influence solubility?

A1: The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated to improve a compound's physicochemical and pharmacokinetic properties.[1][2][3] Its influence on solubility stems from several factors:

  • Polarity and Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution, can also participate in hydrogen bonding. These interactions with water molecules can enhance aqueous solubility.[4][5]

  • Basicity: The nitrogen atom in the morpholine ring is weakly basic (the pKa of morpholinium is about 8.5), allowing for protonation at physiological pH.[4][5] This ionization leads to the formation of a more polar, charged species, which is generally more soluble in aqueous media.[6]

  • Disruption of Crystal Packing: The non-planar, saturated nature of the morpholine ring can disrupt the crystalline lattice of a molecule, reducing the energy required for dissolution and thereby improving solubility.[7]

Q2: My morpholine-based compound has poor aqueous solubility. What are the primary strategies I should consider to improve it?

A2: Several effective strategies can be employed to enhance the solubility of poorly water-soluble drug candidates, including those with a morpholine group.[8][9][10][11] The most common approaches include:

  • Salt Formation: Leveraging the basic nitrogen of the morpholine ring to form a salt with an appropriate counter-ion is often the most direct and effective method.[12][13]

  • Prodrug Approach: A bioreversible, more water-soluble derivative of the parent drug can be synthesized.[14][15][16]

  • Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state, typically stabilized by a polymer, can significantly increase apparent solubility and dissolution rate.[17][18][19]

  • Use of Excipients: Incorporating solubilizing agents such as surfactants, polymers, or cyclodextrins into the formulation can enhance solubility.[20][21][22][23]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area available for dissolution.[8]

Q3: How do I select the best salt form for my morpholine-containing drug candidate?

A3: Salt selection is a critical step and depends on several factors beyond just solubility enhancement.[24][25] Key considerations include the pKa of the drug, the pKa of the counter-ion, the desired pH of the final formulation, and the physicochemical properties of the resulting salt (e.g., crystallinity, hygroscopicity, stability). A thorough salt screening study is recommended to identify the optimal salt form.

Troubleshooting Guide

Issue 1: Attempted salt formation with my morpholine-based compound did not significantly improve solubility.
Possible Cause Troubleshooting Step
Inappropriate Counter-ion Selection The pKa difference between the morpholine nitrogen and the acidic counter-ion may not be sufficient for stable salt formation. A general rule of thumb is a ΔpKa (pKa of the base - pKa of the acid) of at least 2-3 units.
Common Ion Effect In buffered solutions, the presence of a common ion with the salt's counter-ion can suppress dissolution.[13] Test solubility in unbuffered media or different buffer systems.
Poor Crystalline Properties of the Salt The formed salt may be amorphous and unstable, or it may have a very stable crystal lattice that negates the solubility advantage. Characterize the solid form of the salt using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Disproportionation The salt may convert back to the free base in solution, especially if the pH of the medium is close to or above the pKa of the morpholine. Measure the pH of the solution after dissolution.
Issue 2: The amorphous solid dispersion of my morpholine-based drug is physically unstable and recrystallizes over time.
Possible Cause Troubleshooting Step
Insufficient Polymer Interaction The chosen polymer may not be effectively stabilizing the amorphous form of the drug through interactions like hydrogen bonding. Screen different polymers (e.g., PVP, HPMC, Eudragit) to find one with better miscibility and interaction with your compound.
High Drug Loading A high drug-to-polymer ratio can increase the tendency for recrystallization.[20] Experiment with lower drug loadings to improve stability.
Presence of Residual Solvent Residual solvent from the manufacturing process can act as a plasticizer, increasing molecular mobility and promoting recrystallization.[17] Ensure thorough drying and quantify residual solvent levels.
Storage Conditions High temperature and humidity can accelerate recrystallization. Store the amorphous solid dispersion in a cool, dry place, and consider co-packaging with a desiccant.

Quantitative Data Summary

The following tables summarize the potential improvements in solubility that can be achieved with different enhancement strategies. Note that the actual improvement will be specific to the individual compound.

Table 1: Examples of Solubility Enhancement via Prodrug Approach

Parent DrugProdrug MoietySolubility Improvement (fold)Reference
10-hydroxycamptothecinGlucuronic acid80[14]
6-methoxy-2-naphthylacetic acidPiperazine ester11.2[14]

Table 2: Commercial Drug Products Utilizing Solubility Enhancement Technologies

TechnologyDrug Product Examples
Amorphous Solid DispersionsKaletra®, Onmel®, Sporanox®
Polymeric MicellesGenexol-PM®, Nanoxel®

Experimental Protocols

Protocol 1: General Procedure for Salt Screening of a Morpholine-Based Compound
  • Preparation of the Free Base Solution: Prepare a saturated solution of the morpholine-containing free base in a suitable solvent (e.g., acetone, ethanol).

  • Addition of Counter-ions: In separate vials, add equimolar amounts of various acidic counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) to the free base solution.

  • Crystallization: Allow the solutions to stand at room temperature or under controlled cooling to induce crystallization of the salt.

  • Isolation and Drying: Isolate the resulting solids by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Characterization: Characterize each salt form for its solid-state properties (XRPD, DSC, TGA) and determine its aqueous solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve the morpholine-based drug and a selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3 w/w).

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure.

  • Further Drying: Dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the dispersion to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using XRPD and DSC.

  • Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the amorphous solid dispersion with that of the crystalline drug.

Visualizations

Diagram 1: General Workflow for Solubility Enhancement

G A Poorly Soluble Morpholine-Based Compound B Physicochemical Characterization (pKa, logP, crystal form) A->B C Select Solubility Enhancement Strategy B->C D Salt Formation C->D E Amorphous Solid Dispersion C->E F Prodrug Synthesis C->F G Excipient Formulation C->G H Characterize New Form (Solubility, Stability, etc.) D->H E->H F->H G->H I Lead Candidate Optimization H->I G cluster_0 Reactants cluster_1 Equilibrium in Solution cluster_2 Factors Influencing Equilibrium A Morpholine-Drug (Base, R-N) C Salt Form ([R-NH]+[X]-) A->C B Acid (H-X) B->C D pKa of Morpholine D->C governs protonation E pKa of Acid E->C governs proton donation F pH of Solution F->C shifts equilibrium

References

Validation & Comparative

Morpholine vs. Piperidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Morpholine and Piperidine Scaffolds in Medicinal Chemistry

The strategic incorporation of heterocyclic rings is a cornerstone of modern drug discovery, with both morpholine and piperidine moieties featuring prominently in a vast array of therapeutic agents. These six-membered saturated heterocycles are considered "privileged scaffolds" due to their ability to impart favorable physicochemical, pharmacokinetic, and pharmacodynamic properties to drug candidates. This guide provides a comprehensive, data-driven comparison of morpholine and piperidine scaffolds to inform rational drug design and lead optimization efforts.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The choice between a morpholine and a piperidine scaffold can significantly impact a molecule's drug-like properties. The replacement of a methylene group (-CH2-) in piperidine with an oxygen atom in morpholine leads to distinct differences in basicity, lipophilicity, solubility, and metabolic stability.

Table 1: Comparative Physicochemical Properties of Morpholine and Piperidine Scaffolds

PropertyMorpholinePiperidineRationale for Comparison
Calculated LogP (cLogP) ~ -0.85~ 0.88Lipophilicity is a key determinant of solubility, permeability, and off-target effects. A lower cLogP, as seen with morpholine, generally correlates with higher aqueous solubility.[1]
pKa ~ 8.5~ 11.2The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement. Morpholine's pKa is generally lower than that of piperidine.[1][2]
Aqueous Solubility HighModerate to High (structure-dependent)The ether oxygen in morpholine acts as a hydrogen bond acceptor, enhancing water solubility. The nitrogen in piperidine can also act as a hydrogen bond acceptor.[1]
Metabolic Stability (in vitro) Generally HighVariable, often susceptible to N-dealkylation and oxidationMorpholine is often incorporated to improve metabolic stability due to the electron-withdrawing effect of the oxygen atom, which can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes. Piperidine rings can be more prone to metabolism.[1][2]

Impact on Biological Activity: Case Studies

The selection of either a morpholine or piperidine scaffold is highly dependent on the specific biological target and the desired therapeutic outcome. Below are comparative examples in different therapeutic areas.

Anticancer Activity

A comparative study of novel 2-(benzimidazol-2-yl)-3-arylquinoxalines with morpholine and piperidine functionalities revealed significant differences in their cytotoxic effects against various cancer cell lines.[3]

Table 2: Comparative Anticancer Activity (IC50, μM) of Quinoxaline Derivatives

Compound IDHeterocyclic ScaffoldA549 (Lung)PANC-1 (Pancreatic)
13dc Piperidine26.3>100
13dd Morpholine>100>100
14dc Piperidine>10078.2
14dd Morpholine>100>100
(Data summarized from a study on quinoxaline derivatives, where specific regioisomers containing piperidine showed selective cytotoxicity that was absent in their morpholine counterparts)[3]

In this instance, certain piperidine-containing regioisomers demonstrated selective cytotoxic effects, which were lost upon replacement with a morpholine ring, highlighting the critical role of the scaffold in directing biological activity.[3]

Antimicrobial Activity

Both morpholine and piperidine are integral components of many antimicrobial agents. A study on new derivatives based on 1-chloro-3-methoxy-propylbenzene showed their activity against various pathogenic bacteria.

Table 3: Comparative Antimicrobial Activity (MIC, μg/mL)

CompoundScaffoldStaphylococcus aureusEscherichia coli
Compound A Morpholine15.631.2
Compound B Piperidine7.815.6
(Data represents a summary of findings from a study on new morpholine and piperidine derivatives, indicating potent activity for both scaffolds)[3]

These results underscore the potential of both scaffolds in the development of new antibacterial agents, with the piperidine analog showing slightly better potency in this particular study.[3]

Role in Targeting Specific Signaling Pathways

Morpholine and piperidine scaffolds are frequently utilized to target distinct classes of proteins and signaling pathways.

Morpholine in PI3K/Akt/mTOR Pathway Inhibition

The morpholine ring is a key structural feature in numerous Phosphoinositide 3-kinase (PI3K) inhibitors, a critical pathway often dysregulated in cancer.[1] The oxygen atom of the morpholine ring frequently acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[4]

A case study of ZSTK474, a pan-Class I PI3K inhibitor, and its analogs demonstrates the importance of the morpholine moiety. Replacing one of the morpholine groups with a piperazine (a close structural analog of piperidine) resulted in a significant drop in inhibitory activity.

Table 4: Impact of Morpholine Substitution on PI3K Isoform Inhibition (IC50, nM)

CompoundPI3KαPI3KβPI3KγPI3Kδ
ZSTK474 (dimorpholino) 5.020.839.53.9
Analog 2a (piperazino) 180>1000>1000140
(Data from a study on ZSTK474 analogs, where analog 2a has one morpholine replaced by a piperazine)[5]

This data clearly illustrates the critical role of the morpholine oxygen in binding to the PI3K active site.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Gefitinib Gefitinib (Morpholine-containing) Gefitinib->PI3K inhibits

PI3K/Akt/mTOR signaling pathway with morpholine drug inhibition.
Piperidine in GPCR Ligand Design

The piperidine scaffold is a ubiquitous structural motif in ligands targeting G-protein coupled receptors (GPCRs), which are involved in a vast number of physiological processes. The basic nitrogen of the piperidine ring is often crucial for forming a salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain of aminergic GPCRs, such as dopamine and serotonin receptors.

Risperidone, an atypical antipsychotic, contains a piperidine moiety that is essential for its high affinity for dopamine D2 and serotonin 5-HT2A receptors.

GPCR_Signaling cluster_membrane Cell Membrane GPCR Dopamine D2 Receptor (GPCR) G_protein G Protein (Gi/o) GPCR->G_protein Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to Response Cellular Response (e.g., reduced neuronal excitability) cAMP->Response Dopamine Dopamine Dopamine->GPCR activates Risperidone Risperidone (Piperidine-containing) Risperidone->GPCR antagonizes

Simplified Dopamine D2 receptor signaling and piperidine drug antagonism.

Experimental Protocols

To facilitate direct comparison in your research, detailed protocols for key in vitro assays are provided below.

Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.[6][7][8]

Methodology:

  • Preparation: Thaw liver microsomes (human or other species) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: Add the test compound (typically 1 µM final concentration) to a mixture of microsomes and buffer in a 96-well plate.

  • Reaction Initiation: Pre-warm the plate to 37°C, then initiate the metabolic reaction by adding the NADPH cofactor solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Microsomal_Stability_Workflow Start Start Prepare Prepare Microsomes, Cofactors, and Test Compound Start->Prepare Incubate Incubate at 37°C Prepare->Incubate Add_Cofactor Initiate Reaction (Add NADPH) Incubate->Add_Cofactor Sample Sample at Time Points (0, 5, 15, 30, 60 min) Add_Cofactor->Sample Quench Quench Reaction (Cold Acetonitrile + IS) Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Intrinsic Clearance Analyze->Calculate End End Calculate->End

Experimental workflow for the microsomal stability assay.
Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential for active transport.[9][10]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (A to B): Add the test compound to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side. Incubate at 37°C with gentle shaking.

  • Permeability Measurement (B to A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side to assess efflux.

  • Sampling: At specified time points, take samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Synthetic Strategies

The incorporation of morpholine and piperidine scaffolds into drug candidates is achieved through various synthetic routes. Below are representative examples for the synthesis of Gefitinib (morpholine-containing) and Risperidone (piperidine-containing).

Synthesis of Gefitinib (Iressa)

Gefitinib is an EGFR inhibitor used in cancer therapy. A key step in its synthesis involves the introduction of the morpholine-containing side chain.[11]

  • Starting Material: 6,7-dimethoxyquinazolin-4(3H)-one.

  • Chlorination: The quinazolinone core is chlorinated, typically using thionyl chloride (SOCl2) or phosphoryl chloride (POCl3), to form a 4-chloroquinazoline intermediate.

  • First Amination: The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline to install the anilino moiety.

  • Second Amination (Morpholine Incorporation): The resulting intermediate, which contains a chloropropyl side chain, is reacted with morpholine in the presence of a base (e.g., K2CO3) to displace the chloride and form the final gefitinib molecule.[11]

Synthesis of Risperidone

Risperidone is an antipsychotic agent. Its synthesis involves the coupling of a piperidine-containing fragment with a pyridopyrimidinone moiety.[7][12]

  • Fragment 1 Synthesis: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a key piperidine-containing intermediate.

  • Fragment 2 Synthesis: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is the second key fragment.

  • Coupling: The two fragments are coupled via an N-alkylation reaction, where the secondary amine of the piperidine ring displaces the chloride on the ethyl side chain of the pyridopyrimidinone, typically in the presence of a base, to form risperidone.[13]

Conclusion

Both morpholine and piperidine are undeniably valuable scaffolds in drug discovery, each offering a unique set of properties that can be leveraged to optimize drug candidates. The choice between these two heterocyles is highly context-dependent, relying on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the series.

  • Morpholine is often the scaffold of choice when aiming for improved aqueous solubility, lower basicity, and enhanced metabolic stability. Its role as a hydrogen bond acceptor is well-established, particularly in kinase inhibitors.

  • Piperidine provides a versatile and conformationally flexible scaffold with a higher basicity, which can be crucial for strong ionic interactions with target proteins, especially aminergic GPCRs. Its three-dimensional nature allows for diverse substitution patterns to fine-tune potency and selectivity.[14]

A thorough understanding of the comparative advantages and disadvantages of each scaffold, supported by robust experimental data, is essential for medicinal chemists to make informed decisions and accelerate the discovery of novel and effective therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to Chiral Morpholines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral morpholines is a critical task. These saturated heterocyclic scaffolds are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. This guide provides a head-to-head comparison of three prominent and effective synthetic strategies for accessing enantiomerically enriched morpholines, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

This comparison focuses on three distinct and powerful approaches:

  • Asymmetric Hydrogenation of Dehydromorpholines: A robust method for the synthesis of 2-substituted chiral morpholines.

  • Tandem Hydroamination and Asymmetric Transfer Hydrogenation: An elegant one-pot strategy for accessing 3-substituted chiral morpholines.

  • Organocatalytic Synthesis of C2-Functionalized Morpholines: A metal-free approach for the enantioselective construction of C2-substituted morpholines.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each of the three synthetic routes, allowing for a direct comparison of their efficiency and stereoselectivity across a range of substrates.

Synthetic RouteTargetCatalyst SystemTypical YieldsTypical Enantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
1. Asymmetric Hydrogenation of Dehydromorpholines 2-Substituted Morpholines[Rh((R,R,R)-SKP)(cod)]BF4>95%90-99%Excellent yields and enantioselectivity, broad substrate scope.Requires preparation of dehydromorpholine precursor; high-pressure hydrogenation equipment needed.
2. Tandem Hydroamination/Asymmetric Transfer Hydrogenation 3-Substituted MorpholinesTi(NMe2)2(BIA)2 / RuCl--INVALID-LINK--70-90%>95%One-pot procedure, high enantioselectivity, atom-economical.Requires sensitive organometallic catalysts; substrate synthesis can be multi-step.
3. Organocatalytic Synthesis of C2-Functionalized Morpholines C2-Functionalized Morpholines(R)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether55-75% (overall)85-98%Metal-free, operationally simple, one-pot procedure.Overall yields can be moderate; may require chromatographic purification.

Experimental Protocols and Methodologies

Detailed experimental protocols for the key transformations in each synthetic route are provided below. These protocols are based on established literature procedures and are intended to serve as a practical guide for laboratory implementation.

Route 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This method provides access to a variety of 2-substituted chiral morpholines with excellent enantioselectivities through the asymmetric hydrogenation of a dehydromorpholine precursor, catalyzed by a rhodium complex with a chiral bisphosphine ligand.[1][2]

Diagram of the Experimental Workflow

Asymmetric Hydrogenation Workflow sub_prep Substrate Preparation: Synthesis of 2-Substituted Dehydromorpholine hydrogenation Asymmetric Hydrogenation: Rh-catalyzed reaction sub_prep->hydrogenation Dehydromorpholine workup Work-up and Purification: Filtration and concentration hydrogenation->workup Crude Product product Chiral 2-Substituted Morpholine workup->product Purified Product

Caption: Workflow for the asymmetric hydrogenation route.

Experimental Protocol: Synthesis of (R)-N-Boc-2-phenylmorpholine

Step 1: Synthesis of N-Boc-2-phenyl-2,3-dehydromorpholine (Substrate Preparation)

A detailed procedure for the synthesis of the dehydromorpholine substrate would be included here, typically involving the cyclization of an appropriate amino alcohol derivative.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, a mixture of N-Boc-2-phenyl-2,3-dehydromorpholine (0.2 mmol, 1.0 equiv.) and [Rh((R,R,R)-SKP)(cod)]BF4 (0.002 mmol, 0.01 equiv.) is dissolved in anhydrous and degassed dichloromethane (2 mL) in a vial.

  • The vial is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized with hydrogen to 50 atm.

  • The reaction is stirred at room temperature for 12 hours.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired (R)-N-Boc-2-phenylmorpholine.

Route 2: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This one-pot reaction provides an efficient route to 3-substituted chiral morpholines from readily available aminoalkyne substrates. The reaction proceeds via a titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then asymmetrically reduced in situ by a ruthenium catalyst.[3][4][5]

Diagram of the Experimental Workflow

Tandem Hydroamination/ATH Workflow one_pot One-Pot Reaction: Aminoalkyne Substrate hydroamination Intramolecular Hydroamination: Ti-catalyzed one_pot->hydroamination ath Asymmetric Transfer Hydrogenation: Ru-catalyzed hydroamination->ath Cyclic Imine Intermediate workup Work-up and Purification: Extraction and chromatography ath->workup Crude Product product Chiral 3-Substituted Morpholine workup->product Purified Product

Caption: Workflow for the tandem hydroamination/ATH route.

Experimental Protocol: Synthesis of (S)-3-Phenylmorpholine
  • To a solution of the aminoalkyne substrate (0.5 mmol) in toluene (2.5 mL) is added the titanium catalyst (Ti(NMe2)2(BIA)2, 0.025 mmol, 5 mol %).

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • The solution is then cooled to room temperature.

  • A solution of the ruthenium catalyst (RuCl--INVALID-LINK--, 0.005 mmol, 1 mol %) and a formic acid/triethylamine mixture (5:2, 0.5 mL) is added.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with ethyl acetate.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield (S)-3-phenylmorpholine.

Route 3: Organocatalytic Synthesis of C2-Functionalized Morpholines

This metal-free, one-pot procedure utilizes a chiral prolinol-derived organocatalyst to synthesize C2-functionalized morpholines from simple aldehydes with high enantioselectivity.

Diagram of the Experimental Workflow

Organocatalytic Synthesis Workflow one_pot One-Pot Reaction: Aldehyde Substrate alpha_chlorination α-Chlorination: Organocatalyst, NCS one_pot->alpha_chlorination reduction Reduction: NaBH4 alpha_chlorination->reduction α-Chloro Aldehyde cyclization Cyclization: Aminoethanol reduction->cyclization Chloro Alcohol product Chiral C2-Functionalized Morpholine cyclization->product Purified Product

References

A Researcher's Guide to Cross-Validation of Analytical Data for Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to researchers, clinicians, and forensic toxicologists. As new compounds continuously emerge, the need for robust and reliable analytical methods for their identification and quantification is paramount. Cross-validation of these methods ensures the accuracy and reproducibility of data, which is critical for public health and safety. This guide provides a comparative overview of common analytical techniques, detailed experimental protocols for method validation, and visual workflows to aid researchers in this complex field.

Comparison of Analytical Techniques for NPS Analysis

The detection and quantification of NPS in various matrices, including biological samples and seized materials, rely on a range of analytical technologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method due to its high sensitivity and specificity.[1][2] Gas chromatography-mass spectrometry (GC-MS) is also a widely used and reliable technique, particularly for volatile and thermally stable compounds like some synthetic cannabinoids.[3][4] Immunoassays can be employed for initial screening; however, their utility for NPS is often limited by the cross-reactivity with structurally diverse new compounds.[5][6]

FeatureLC-MS/MSGC-MSImmunoassays
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Antibody-based detection of specific drug classes.
Selectivity Very HighHighModerate to Low (High potential for cross-reactivity with new NPS)
Sensitivity Very High (sub-ng/mL levels)[1]High (ng/mL levels)Variable (often higher detection limits than MS methods)
Applicability Broad range of NPS, including non-volatile and thermally labile compounds.[7]Suitable for volatile and thermally stable NPS (e.g., some synthetic cannabinoids).[4]Limited to specific drug classes for which antibodies are available.[5]
Throughput HighModerateVery High (suitable for large-scale screening)
Confirmation YesYesNo (presumptive results require confirmation)
Cost HighModerateLow

Key Parameters for Analytical Method Validation

The validation of an analytical method is a critical process that demonstrates its fitness for a specific purpose.[8][9] The following table summarizes the key validation parameters and their typical acceptance criteria in forensic toxicology.[10][11][12]

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]No significant interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]Correlation coefficient (r²) ≥ 0.99.
Accuracy (Bias) The closeness of the mean test results to the true value.[11]Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[11]Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Ion suppression or enhancement should be consistent and reproducible.
Recovery The efficiency of the extraction procedure for an analyte from the sample matrix.Consistent and reproducible across the concentration range.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.
Carryover The appearance of an analyte in a sample from a preceding sample.No significant signal in a blank sample injected after a high-concentration sample.

Experimental Protocols

Protocol for Validation of an LC-MS/MS Method for NPS Quantification in Whole Blood

This protocol outlines the steps for validating a quantitative LC-MS/MS method for a panel of NPS in whole blood, a common matrix in forensic investigations.[13]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of each NPS and their corresponding deuterated internal standards (IS) in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed working solution of all NPS and a separate mixed working solution for the IS by diluting the stock solutions in methanol.

2. Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking drug-free whole blood with the mixed NPS working solution to achieve a concentration range covering the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood sample (calibrator, QC, or unknown), add 20 µL of the IS working solution and vortex.

  • Add 300 µL of cold acetonitrile to precipitate proteins and vortex thoroughly.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes).

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 analytical column with a gradient elution program using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For each analyte and IS, optimize the precursor ion and at least two product ions for Multiple Reaction Monitoring (MRM).

5. Validation Experiments:

  • Selectivity: Analyze at least six different batches of drug-free whole blood to check for interferences.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

  • Accuracy and Precision: Analyze five replicates of the QC samples at three concentration levels on three different days.

  • LOD and LOQ: Determine by analyzing serially diluted low-concentration samples and evaluating the signal-to-noise ratio.

  • Matrix Effect and Recovery: Evaluate by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution (matrix effect) and the response of pre-extraction spiked samples to post-extraction spiked samples (recovery).

  • Stability: Assess the stability of the NPS in whole blood under different storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles.

  • Carryover: Inject a blank sample immediately after the highest calibration standard.

Visualizing the Workflow and Relationships

CrossValidationWorkflow MD4 MD4 V1 V1 MD4->V1 Proceed to Validation V6 V6 CV1 CV1 V6->CV1 Method Validated CV2 CV2 V6->CV2 Method Validated

ValidationParameters cluster_core Core Quantitative Parameters cluster_limits Detection & Quantitation Limits cluster_matrix Sample Matrix Effects cluster_robustness Method Robustness Accuracy Accuracy LOQ LOQ Accuracy->LOQ Precision Precision Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision LOD LOD LOQ->LOD Selectivity Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery Recovery->Accuracy Stability Stability Stability->Accuracy Carryover Carryover Carryover->Accuracy

References

A Comparative Analysis of the Stereoisomers of (4-Benzylmorpholin-2-yl)methanamine Derivatives: A Case Study on Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation

A study investigating the biological activities of the optical isomers of mosapride, specifically the (S)-(-)- and (R)-(+)-enantiomers, found them to be essentially equipotent in their agonistic activity at the serotonin 5-HT4 receptor.[2] The primary measure of efficacy was their effect on electrically evoked contractions in isolated guinea pig ileum.

StereoisomerTarget ReceptorEfficacy OutcomeResult
(S)-(-)-MosaprideSerotonin 5-HT4Agonistic ActivityEquipotent to (R)-(+)-Mosapride
(R)-(+)-MosaprideSerotonin 5-HT4Agonistic ActivityEquipotent to (S)-(-)-Mosapride

Experimental Protocols

The assessment of 5-HT4 receptor agonistic activity for the stereoisomers of mosapride was conducted using an in vitro assay involving electrically evoked contractions in isolated guinea pig ileum. This is a classic pharmacological preparation to study the effects of substances on intestinal motility.

Protocol: Isolated Guinea Pig Ileum Assay

  • Tissue Preparation: A segment of the ileum is isolated from a guinea pig and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.[2][3]

  • Experimental Setup: The ileum segment is suspended between a fixed point and an isometric force transducer to record muscle contractions.[4] Two electrodes are placed to deliver electrical field stimulation to excite the intrinsic nerves of the ileum.[2][3]

  • Stimulation: The tissue is subjected to electrical field stimulation at a low frequency (e.g., 0.1 Hz) to induce cholinergic nerve-mediated contractions.[3]

  • Drug Application: The stereoisomers of mosapride are added to the organ bath in a cumulative or non-cumulative manner at varying concentrations.

  • Data Acquisition: The contractile responses of the ileum to electrical stimulation in the presence and absence of the test compounds are recorded. An increase in the amplitude of the electrically evoked contractions indicates agonistic activity at facilitatory receptors like 5-HT4.[5]

  • Analysis: The concentration-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of each stereoisomer. In the case of mosapride, the enantiomers showed comparable potency and efficacy.

Visualizations

Signaling Pathway of the 5-HT4 Receptor

The following diagram illustrates the signal transduction pathway following the activation of the serotonin 5-HT4 receptor, which is the primary mechanism of action for mosapride.

G cluster_membrane Cell Membrane Receptor 5-HT4 Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts Serotonin Serotonin / Mosapride Serotonin->Receptor binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased neuronal excitability, muscle contraction) PKA->Cellular_Response leads to

Caption: Serotonin 5-HT4 receptor signaling cascade.

Experimental Workflow for Isolated Guinea Pig Ileum Assay

This diagram outlines the key steps in the experimental protocol used to assess the efficacy of the mosapride stereoisomers.

G Start Start Tissue_Isolation Isolate Guinea Pig Ileum Start->Tissue_Isolation Organ_Bath Mount Tissue in Organ Bath Tissue_Isolation->Organ_Bath Equilibration Equilibrate Tissue Organ_Bath->Equilibration Stimulation Apply Electrical Field Stimulation Equilibration->Stimulation Record_Baseline Record Baseline Contractions Stimulation->Record_Baseline Add_Compound Add Mosapride Stereoisomer Record_Baseline->Add_Compound Record_Response Record Contractile Response Add_Compound->Record_Response Analysis Analyze Data (Concentration-Response Curve) Record_Response->Analysis End End Analysis->End

Caption: Workflow for the isolated guinea pig ileum assay.

While direct evidence on the differential efficacy of (4-Benzylmorpholin-2-yl)methanamine stereoisomers is lacking, the investigation into its derivative, mosapride, provides valuable insights. The finding that the (S)- and (R)-enantiomers of mosapride are equipotent in their 5-HT4 receptor agonism suggests that for this particular scaffold and target, the stereochemistry at the 2-position of the morpholine ring may not be a critical determinant of efficacy. However, it is crucial to note that stereoisomers can often exhibit significant differences in potency, efficacy, and safety profiles for other biological targets. Therefore, empirical testing remains essential in drug development. The provided protocols and diagrams serve as a guide for researchers interested in conducting similar comparative studies.

References

A Comparative Guide to Modern Synthetic Strategies for Complex Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates.[1] The growing demand for structurally diverse and complex morpholine derivatives has spurred the development of innovative synthetic methodologies. This guide provides a comparative overview of three distinct and contemporary approaches to complex morpholine synthesis: a green chemistry approach using ethylene sulfate, a photocatalytic diastereoselective annulation, and a catalytic asymmetric tandem reaction.

Performance Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the three highlighted synthetic methods, offering a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Green Synthesis via Monoalkylation[2]Method 2: Photocatalytic Diastereoselective Annulation[3]Method 3: Catalytic Asymmetric Tandem Reaction[4]
Key Reagents 1,2-amino alcohol, Ethylene Sulfate, tBuOKAmino alcohol, Styrene derivative, PhotocatalystAminoalkyne, Ti catalyst, Ru catalyst
Reaction Type SN2 reaction and cyclization[4+2] AnnulationHydroamination and Asymmetric Transfer Hydrogenation
Typical Yield High (often >80%)High (up to 95%)Good (up to >95% ee)
Reaction Temperature Room temperature to slightly elevatedRoom temperatureRoom temperature to 80°C
Reaction Time Varies (hours)24-48 hoursVaries (hours)
Key Advantages Environmentally friendly, scalable, redox-neutralHigh diastereoselectivity, access to complex scaffoldsHigh enantioselectivity, one-pot procedure

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the published literature and are intended to be representative of each synthetic strategy.

Method 1: Green Synthesis of Morpholines via Selective Monoalkylation of 1,2-Amino Alcohols

This method provides a simple, high-yielding, and environmentally friendly one or two-step protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents.[2][5]

Step 1: N-monoalkylation

  • To a solution of the 1,2-amino alcohol (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add ethylene sulfate (1.0-1.2 equiv).

  • Stir the reaction mixture at room temperature for the specified time (typically a few hours) until the formation of the zwitterionic intermediate is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • The zwitterionic product can often be isolated by filtration and washed with a solvent in which it is sparingly soluble (e.g., diethyl ether).

Step 2: Cyclization

  • Suspend the isolated zwitterionic intermediate in a suitable solvent (e.g., THF or toluene).

  • Add a base, such as potassium tert-butoxide (tBuOK) (1.1-1.5 equiv), to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating until the cyclization to the morpholine is complete.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography, to afford the desired complex morpholine.

Method 2: Photocatalytic Diastereoselective Annulation for the Synthesis of 2-Aryl Morpholines

This approach utilizes a visible-light-activated photocatalyst to achieve a diastereoselective annulation, providing access to structurally complex morpholines, including those with multiple substituents.[3]

  • In a reaction vessel, combine the amino alcohol (1.0 equiv), the styrene derivative (1.5-2.0 equiv), the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), and a Lewis acid (e.g., a scandium or copper salt, 10-20 mol%).

  • Add a suitable solvent (e.g., dichloromethane or acetonitrile) and a Brønsted acid (e.g., triflic acid, 1.0-1.5 equiv).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Once the reaction is complete, quench the mixture with a basic aqueous solution (e.g., saturated NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over a drying agent, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield the substituted 2-aryl morpholine.

Method 3: Catalytic Asymmetric Synthesis of 3-Substituted Morpholines via a Tandem Sequential One-Pot Reaction

This method describes an efficient, one-pot synthesis of enantiomerically enriched 3-substituted morpholines through a tandem hydroamination and asymmetric transfer hydrogenation.[4]

  • To a reaction flask, add the aminoalkyne substrate (1.0 equiv) and a titanium catalyst (e.g., a bis(amidate)bis(amido)Ti complex, 5-10 mol%) under an inert atmosphere.

  • Add a suitable solvent (e.g., toluene) and heat the reaction mixture to the specified temperature (e.g., 80°C) to facilitate the intramolecular hydroamination, forming a cyclic imine intermediate.

  • After the hydroamination is complete (as determined by monitoring), cool the reaction mixture to room temperature.

  • To the same reaction vessel, add a ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 1-2 mol%) and a hydrogen source (e.g., formic acid/triethylamine mixture).

  • Stir the reaction at room temperature until the asymmetric transfer hydrogenation of the cyclic imine is complete.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic phases, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral 3-substituted morpholine.

Visualizations

The following diagrams illustrate a generalized experimental workflow for the synthesis of complex morpholines and a conceptual signaling pathway for a photocatalytic reaction.

G reactant_node reactant_node process_node process_node product_node product_node analysis_node analysis_node A Reactant Preparation B Reaction Setup (Solvent, Catalyst, etc.) A->B Combine C Reaction (Heating/Irradiation) B->C Initiate D Reaction Monitoring (TLC/LC-MS) C->D Sample E Workup (Quenching, Extraction) C->E Completion D->C Continue Reaction F Purification (Chromatography) E->F Crude Product G Final Product F->G Purified Product H Characterization (NMR, MS, etc.) G->H Analysis

Caption: A generalized experimental workflow for morpholine synthesis.

G catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node light_node light_node A Photocatalyst (PC) B Excited Photocatalyst (PC*) A->B Absorption B->A Relaxation D Radical Intermediate (S+•) B->D SET C Substrate (S) C->D F Cyclized Intermediate D->F Reaction with Nu E Nucleophile (Nu) E->F G Product (Morpholine) F->G Final Steps H Light (hν) H->A

Caption: A simplified signaling pathway for a photocatalytic reaction.

References

A Comparative Guide to the DNA-Binding Properties of Novel Morpholine-Linked Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and versatile synthetic handles.[1] In recent years, there has been a growing interest in the development of morpholine-linked compounds as potential DNA-binding agents for therapeutic and diagnostic applications. These compounds have been shown to interact with DNA through various binding modes, including intercalation and groove binding, leading to the modulation of DNA replication and transcription. This guide provides a comparative analysis of the DNA-binding properties of several novel morpholine-linked compounds, with supporting experimental data and detailed methodologies to aid researchers in this field.

Comparative Analysis of DNA-Binding Parameters

The DNA-binding affinity of a compound is a critical parameter for its potential biological activity. The following table summarizes the key DNA-binding constants for a selection of recently developed morpholine-linked compounds, compared with the well-established DNA intercalator, Ethidium Bromide (EB).

CompoundDNA TypeMethodBinding Constant (Kb) (M-1)Binding ModeReference
Morpholine-Thiazolidinone Hybrid (3f) Calf Thymus DNA (ctDNA)UV-Vis Absorption2.1 x 104Minor Groove[2][3]
Morpholine-Carbazole Derivative (CMR) Calf Thymus DNA (ctDNA)Fluorescence Quenching1.2 x 105Minor Groove[4]
Zinc(II) Phthalocyanine-Morpholine (ZnQ) Calf Thymus DNA (ctDNA)UV-Vis Absorption3.8 x 105Intercalation[5][6]
Ethidium Bromide (EB) (Reference) Calf Thymus DNA (ctDNA)Fluorescence Spectroscopy~105 - 107Intercalation[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of DNA-binding studies. Below are the methodologies for the key experiments cited in this guide.

UV-Visible Absorption Titration

This technique is used to determine the binding constant (Kb) of a compound to DNA by monitoring the changes in its absorption spectrum upon the addition of DNA.

  • Preparation of Solutions:

    • Prepare a stock solution of the morpholine-linked compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The concentration of ctDNA is typically determined spectrophotometrically using the molar extinction coefficient at 260 nm.

  • Titration:

    • Keep the concentration of the compound constant in a quartz cuvette.

    • Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the UV-Vis absorption spectrum.

  • Data Analysis:

    • Monitor the changes in the absorbance at the wavelength of maximum absorption (λmax) of the compound.

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting the data according to the Scatchard equation.

Fluorescence Quenching Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study the interaction between a fluorescent compound and DNA. The binding can lead to quenching (decrease) or enhancement of the fluorescence intensity.

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent morpholine-linked compound and ctDNA in a suitable buffer.

  • Fluorescence Titration:

    • Place a fixed concentration of the compound in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum upon excitation at an appropriate wavelength.

    • Add increasing concentrations of ctDNA to the cuvette and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).

    • The binding constant (Kb) and the number of binding sites (n) can be calculated from the plot of log[(F0-F)/F] versus log[DNA].

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to investigate the conformational changes in DNA upon binding of a ligand.[7][8][9][10][11] It can provide insights into the binding mode (intercalation vs. groove binding).

  • Sample Preparation:

    • Prepare solutions of ctDNA and the morpholine-linked compound in a suitable buffer.

  • CD Spectra Acquisition:

    • Record the CD spectrum of ctDNA alone in the range of 200-400 nm.

    • Add increasing concentrations of the compound to the ctDNA solution and record the CD spectrum at each concentration.

  • Data Interpretation:

    • Changes in the characteristic CD bands of B-form DNA (positive band around 275 nm and a negative band around 245 nm) can indicate the nature of the interaction. Intercalation often leads to a significant increase in the intensity of these bands, while groove binding may cause smaller perturbations.

Visualizing Experimental Workflows and Interactions

The following diagrams, generated using Graphviz, illustrate the experimental workflow for DNA-binding studies and a simplified representation of the DNA-binding modes.

DNA_Binding_Workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis Compound Morpholine Compound Stock Solution UV_Vis UV-Vis Titration Compound->UV_Vis Fluorescence Fluorescence Quenching Compound->Fluorescence CD Circular Dichroism Compound->CD DNA ctDNA Stock Solution DNA->UV_Vis DNA->Fluorescence DNA->CD Kb Binding Constant (Kb) UV_Vis->Kb Fluorescence->Kb Binding_Mode Binding Mode (Intercalation/Groove) CD->Binding_Mode Conformation DNA Conformational Changes CD->Conformation

Caption: Experimental workflow for determining the DNA-binding properties of morpholine-linked compounds.

Caption: Simplified representation of intercalation and groove binding modes of ligands with DNA.

References

The Synergy of Screens: Correlating Computational Predictions with Experimental Results for Morpholine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2][3][4] The quest to unlock the full therapeutic potential of morpholine derivatives has led to a surge in studies employing computational models to predict their biological activity, followed by experimental validation. This guide provides a comparative analysis of these approaches, offering researchers a comprehensive overview of the synergy between in silico predictions and in vitro results.

This guide summarizes key findings from recent studies, presenting quantitative data in a structured format to facilitate comparison. Detailed experimental protocols for cited studies are provided, and signaling pathways and experimental workflows are visualized to enhance understanding.

Computational and Experimental Data Correlation

The correlation between computational predictions and experimental bioactivity is a critical aspect of modern drug discovery. The following tables summarize this correlation for morpholine derivatives across various therapeutic targets, as reported in recent literature.

Anticancer Activity

Morpholine derivatives have been extensively investigated for their potential as anticancer agents.[5][6] Computational studies, primarily through molecular docking, have been instrumental in predicting the binding affinities of these compounds to various cancer-related protein targets.

Table 1: Correlation of Predicted Binding Affinity and Experimental Anticancer Activity of Morpholine Derivatives

CompoundTarget ProteinComputational MethodPredicted Binding Affinity (kcal/mol)Experimental AssayExperimental IC50 (µM)Reference
Compound 8 Dihydrofolate Reductase (DHFR)Molecular Docking-MTT Assay (A-549 cell line)2.78 ± 0.86 (µg/mL)[5][6]
Compound 4e Dihydrofolate Reductase (DHFR)Molecular Docking-MTT Assay (A-549 cell line)5.37 ± 0.95 (µg/mL)[5][6]
Compound 7b Dihydrofolate Reductase (DHFR)Molecular Docking-MTT Assay (A-549 cell line)5.70 ± 0.91 (µg/mL)[5][6]
Compound 7b Dihydrofolate Reductase (DHFR)Molecular Docking-MTT Assay (HepG-2 cell line)3.54 ± 1.11 (µg/mL)[5][6]
Compound 10e mTORMolecular Docking-MTT Assay (A549 cells)0.033 ± 0.003[7]
Compound 10h mTORMolecular Docking-MTT Assay (MCF-7 cells)0.087 ± 0.007[7]

Note: Direct binding affinity values were not always reported in the format of kcal/mol, but the studies confirmed a correlation between docking scores and IC50 values.

Antimicrobial Activity

The emergence of drug-resistant microbes necessitates the discovery of novel antimicrobial agents. Morpholine derivatives have shown promise in this area, with computational studies guiding the design of potent antibacterial and antifungal compounds.

Table 2: Correlation of Predicted Binding Affinity and Experimental Antimicrobial Activity of Morpholine Derivatives

CompoundTarget ProteinComputational MethodPredicted Binding Affinity (kcal/mol)Experimental AssayExperimental MIC (µg/mL)Reference
S2B7 Enoyl-ACP reductaseMolecular Docking-8.6MIC Determination2.0 (vs. E. coli)[8]
Carbonic Anhydrase Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications. Recent studies have explored morpholine-based thiazole derivatives as inhibitors of bovine carbonic anhydrase II (bCA-II).

Table 3: Correlation of Predicted Docking Scores and Experimental Inhibition of Bovine Carbonic Anhydrase II

CompoundComputational MethodPredicted Docking Score (kcal/mol)Experimental AssayExperimental IC50 (µM)Reference
4 Molecular Docking-4.504Enzyme Inhibition Assay24.39 ± 0.71[9]
11 Molecular Docking-4.429Enzyme Inhibition Assay44.30 ± 0.82[9]
20 Molecular Docking-Enzyme Inhibition Assay36.10 ± 0.60[9]
24 Molecular Docking-Enzyme Inhibition Assay9.64 ± 0.007 (Ki)[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of the key experimental protocols cited in this guide.

MTT Assay for Cytotoxicity

The in vitro growth inhibitory activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

  • Cell Seeding: Cancer cell lines (e.g., A-549, HepG-2, A549, MCF-7) are seeded in 96-well plates at a specific density and incubated.

  • Compound Treatment: The cells are treated with various concentrations of the morpholine derivatives and incubated for a specified period.

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting a dose-response curve.[5]

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the compounds is often evaluated by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.[8]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (Carbonic Anhydrase)

The inhibitory potential of compounds against carbonic anhydrase is assessed by measuring the inhibition of the enzyme's esterase activity.[9]

  • Assay Principle: The assay is based on the hydrolysis of a substrate (e.g., p-nitrophenyl acetate) by the enzyme, leading to the formation of a colored product (p-nitrophenol), which can be monitored spectrophotometrically.

  • Reaction Mixture: The reaction mixture typically contains the enzyme, buffer, substrate, and the inhibitor at various concentrations.

  • Kinetic Measurement: The rate of the enzymatic reaction is measured by monitoring the increase in absorbance of the product over time.

  • IC50/Ki Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined. The inhibition constant (Ki) can be calculated from the IC50 value.[9]

Visualizing the Workflow and Pathways

Diagrams illustrating the interplay between computational and experimental approaches, as well as the biological pathways targeted by morpholine derivatives, provide a clearer understanding of the research process.

experimental_workflow cluster_computational Computational Design & Screening cluster_synthesis Chemical Synthesis cluster_experimental Experimental Validation ligand_design Ligand Design (Morpholine Derivatives) virtual_screening Virtual Screening (Docking, QSAR) ligand_design->virtual_screening hit_identification Hit Identification virtual_screening->hit_identification synthesis Synthesis of Selected Compounds hit_identification->synthesis in_vitro_assays In Vitro Bioactivity Assays (e.g., MTT, MIC) synthesis->in_vitro_assays sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_assays->sar_analysis sar_analysis->ligand_design Feedback Loop lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow integrating computational and experimental approaches in drug discovery.

mtor_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 cell_growth Cell Growth & Proliferation mtorc1->cell_growth morpholine_inhibitor Morpholine-based mTOR Inhibitor morpholine_inhibitor->mtorc1

Caption: Simplified mTOR signaling pathway and the inhibitory action of morpholine derivatives.

References

Safety Operating Guide

Proper Disposal of (4-Benzylmorpholin-2-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (4-Benzylmorpholin-2-yl)methanamine as a corrosive and hazardous chemical waste. Disposal must be conducted through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a morpholine derivative used in pharmaceutical research and organic synthesis. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions and Required PPE

Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. This compound is classified as a corrosive substance (Hazard Category 8) and requires careful handling to prevent severe skin burns and eye damage.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
Body Protection A chemical-resistant laboratory coat or apron. Closed-toe shoes are mandatory.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal.

  • Segregation and Storage of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Store all waste containing this compound in a designated, clearly labeled, and sealed container. The container must be compatible with corrosive amines.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive).

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or all known hazard information.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate cleaning agent.

    • Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste in the same container as the chemical.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill. Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, or if you are unsure how to proceed, contact your EHS office or emergency services immediately.

Disposal Workflow

G Figure 1: Disposal Workflow for this compound A Wear Appropriate PPE B Segregate and Contain Waste in Labeled Container A->B F Decontaminate Work Area and Equipment A->F C Store in a Cool, Dry, Well-Ventilated Area B->C D Contact EHS or Licensed Waste Disposal Service C->D E Arrange for Waste Pickup D->E G Dispose of Contaminated Cleaning Materials as Hazardous Waste F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Benzylmorpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to stringent safety protocols when handling (4-Benzylmorpholin-2-yl)methanamine to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause severe eye damage.[1][2][3] A face shield offers broader protection.
Hands Compatible chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can cause severe burns.[1][2] Gloves must be inspected before use.
Body Protective clothing, such as a lab coat or gownProtects skin and personal clothing from contamination.[1][2]
Respiratory Government-approved respiratorRequired if working outside of a ventilated area or if there is a risk of inhalation.[2][3]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_ppe Properly Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_waste Segregate and Label Chemical Waste cleanup_wash->dispose_waste Proceed to Disposal dispose_container Store in a Sealed, Appropriate Container dispose_waste->dispose_container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Benzylmorpholin-2-yl)methanamine
Reactant of Route 2
(4-Benzylmorpholin-2-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.